Zurletrectinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2403703-30-8 |
|---|---|
Molecular Formula |
C19H19F2N7O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one |
InChI |
InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1 |
InChI Key |
OIBWCYRRWAMTRW-ITDIGPHOSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F |
Canonical SMILES |
CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Zurletrectinib: A Deep Dive into the Mechanism of Action of a Next-Generation Pan-TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zurletrectinib (ICP-723) is a next-generation, orally available, central nervous system (CNS)-penetrant, pan-tropomyosin receptor kinase (TRK) inhibitor developed to target cancers harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions. These fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown significant efficacy, acquired resistance, often through mutations in the TRK kinase domain, and progression of brain metastases remain significant clinical challenges. This compound is designed to overcome these limitations by potently inhibiting wild-type TRKA, TRKB, and TRKC, as well as clinically relevant mutants that confer resistance to earlier-generation inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data.
Core Mechanism of Action: Potent Inhibition of TRK Kinases
The primary mechanism of action of this compound is the potent and selective inhibition of the ATP-binding site of TRKA, TRKB, and TRKC kinases.[1][2] In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. This compound, by blocking the ATP-binding pocket, prevents the autophosphorylation and activation of the TRK fusion proteins, thereby abrogating these oncogenic signals.[1]
Downstream Signaling Pathway
The inhibition of TRK fusion proteins by this compound leads to the downregulation of key downstream signaling cascades, including the MAPK (RAS-RAF-MEK-ERK) and PI3K (PI3K-AKT-mTOR) pathways. These pathways are crucial for cell growth, proliferation, and survival.
Quantitative Analysis of Kinase Inhibition
In vitro kinase assays demonstrate this compound's potent activity against wild-type TRK kinases, with IC50 values in the low to sub-nanomolar range.[3]
| Kinase | This compound IC50 (nM) |
| TRKA | 0.81 |
| TRKB | 0.145 |
| TRKC | 0.184 |
| Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type TRK Kinases.[3] |
Overcoming Acquired Resistance
A key advantage of this compound is its robust activity against a wide range of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors. Preclinical studies have shown that this compound is more active than larotrectinib, selitrectinib, and repotrectinib against the majority of tested TRK inhibitor resistance mutations (13 out of 18).[4][5]
| TRKA Mutation | This compound IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| G595R | 3.4 | >1000 | 10.8 |
| G667C | 10 | >1000 | 18.2 |
| Table 2: Comparative Inhibitory Activity (IC50) of this compound and Other TRK Inhibitors Against Common Resistance Mutations.[4] |
Superior Intracranial Activity
Brain metastases are a common site of disease progression in patients with NTRK fusion-positive cancers. This compound has demonstrated enhanced brain penetration compared to other next-generation TRK inhibitors in preclinical models.[3][6]
| Compound | Brain/Plasma Ratio (at 2 hours) |
| This compound | 15.5% |
| Repotrectinib | 10.2% |
| Selitrectinib | 6.17% |
| Table 3: Brain Penetration of TRK Inhibitors in Rats Following a Single Oral Dose.[6] |
This superior CNS penetration translates to significant survival benefits in preclinical models of intracranial tumors. In an orthotopic mouse glioma model with a TRKA G598R/G670A resistance mutation, this compound significantly extended median survival compared to selitrectinib and repotrectinib.[4][7][8]
| Treatment | Median Survival (days) |
| Selitrectinib | 41.5 |
| Repotrectinib | 66.5 |
| This compound | 104 |
| Table 4: In Vivo Efficacy of TRK Inhibitors in an Orthotopic Glioma Model.[4][7][8] |
Clinical Efficacy
Clinical trials have demonstrated the promising antitumor activity of this compound in patients with NTRK fusion-positive solid tumors.
| Patient Population | Objective Response Rate (ORR) |
| Adult Patients (TRK-inhibitor naive) | 80-90% |
| Pediatric and Adolescent Patients | 90% |
| Table 5: Clinical Activity of this compound in Patients with NTRK Fusion-Positive Solid Tumors.[9] |
Furthermore, interim analysis from a Phase 1/2 trial showed that at 12 months, the duration of response (DOR) and progression-free survival (PFS) rates were 92.0% and 90.5%, respectively.[9]
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against TRK kinases was determined using in vitro kinase assays. Recombinant TRKA, TRKB, and TRKC kinases were incubated with this compound at varying concentrations in the presence of a suitable substrate and ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like ELISA or radiometric assays. IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.[10]
Cell Viability Assay
The effect of this compound on the viability of cancer cells harboring NTRK fusions was assessed using cell viability assays, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). For the MTT assay, a tetrazolium salt is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance of the formazan is then measured to determine the number of viable cells. The data is normalized to untreated controls, and IC50 values are calculated.[11][12][13]
In Vivo Xenograft Models
The antitumor efficacy of this compound in vivo was evaluated using xenograft models. Human cancer cells with NTRK fusions were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized to receive vehicle control or this compound orally at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.[1][14][15] In orthotopic models, tumor cells were implanted into the relevant organ (e.g., the brain) to better mimic human disease, and survival was the primary endpoint.[6]
Logical Framework for this compound's Therapeutic Advantage
This compound's design and preclinical profile position it as a potentially superior treatment option for NTRK fusion-positive cancers.
Conclusion
This compound is a highly potent, next-generation pan-TRK inhibitor with a mechanism of action tailored to address the key challenges in treating NTRK fusion-positive cancers. Its strong activity against wild-type TRK kinases, robust inhibition of a wide array of resistance mutations, and superior intracranial penetration provide a strong rationale for its continued clinical development. The quantitative data from preclinical and clinical studies underscore its potential to offer a significant therapeutic advantage for patients with these malignancies, including those who have progressed on prior TRK inhibitor therapy.
References
- 1. BiTE® Xenograft Protocol [protocols.io]
- 2. chondrex.com [chondrex.com]
- 3. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 8. businesswire.com [businesswire.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. dojindo.com [dojindo.com]
- 14. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Zurletrectinib: A Technical Guide for Researchers and Drug Development Professionals
Zurletrectinib (ICP-723) is a next-generation, orally available, central nervous system (CNS)-active, second-generation pan-tropomyosin receptor kinase (TRK) inhibitor. It has demonstrated significant clinical activity in patients with neurotrophic tyrosine kinase receptor (NTRK) gene fusion-positive solid tumors, including those who have developed resistance to first-generation TRK inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Core Concepts and Mechanism of Action
NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric cancers. These fusions lead to the constitutive activation of TRK kinases (TRKA, TRKB, and TRKC), which in turn activates downstream signaling pathways, promoting cell proliferation, survival, and differentiation.
This compound is a highly potent and selective inhibitor of all three TRK proteins. Computational modeling suggests that this compound has an augmented binding affinity for TRK kinases. It is designed to overcome acquired resistance to first-generation TRK inhibitors, which often arises from mutations in the NTRK kinase domain, particularly solvent front mutations (e.g., TRKA G595R) and gatekeeper mutations.
Signaling Pathway
The constitutive activation of TRK fusion proteins triggers several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for tumor cell growth and survival. This compound blocks these pathways by inhibiting the initial TRK phosphorylation event.
Figure 1: Simplified NTRK signaling pathway and the inhibitory action of this compound.
Preclinical Data
This compound has demonstrated potent activity in various preclinical models, including in vitro kinase assays and in vivo xenograft studies.
In Vitro Activity
In vitro kinase and cell-based assays have shown that this compound is a highly potent inhibitor of wild-type TRKA, TRKB, and TRKC kinases.[1] Importantly, it retains activity against a majority of mutations that confer resistance to first-generation TRK inhibitors.[1]
In Vivo Efficacy and CNS Penetration
Preclinical studies in animal models have highlighted the robust anti-tumor activity of this compound.
-
Subcutaneous Xenograft Models : In xenograft models derived from NTRK fusion-positive cells, this compound inhibited tumor growth at a dose 30 times lower than selitrectinib.[1][2]
-
Orthotopic Glioma Models : this compound has shown significant brain penetration in rats.[3] In mouse models with orthotopic NTRK fusion-positive gliomas, this compound significantly improved survival compared to other next-generation TRK inhibitors.[4][5] The median survival for mice treated with this compound was 104 days, compared to 66.5 days for repotrectinib and 41.5 days for selitrectinib.[2][5]
Preclinical Efficacy Data
| Model System | Finding | Reference |
| In vitro kinase assays | More active than larotrectinib, selitrectinib, and repotrectinib against 13 out of 18 TRK resistance mutations. | [4] |
| Subcutaneous xenograft models | Inhibited tumor growth at a 30-fold lower dose compared to selitrectinib. | [1][2] |
| Rat brain penetration study | Showed increased brain penetration compared to selitrectinib and repotrectinib at 0.5 and 2 hours post-administration. | [3][4] |
| Orthotopic glioma mouse model | Median survival of 104 days, versus 66.5 days for repotrectinib and 41.5 days for selitrectinib. | [2][4][5] |
Clinical Data
This compound has been evaluated in Phase 1/2 clinical trials (NCT04685226 and NCT05745623) in patients with advanced solid tumors harboring NTRK gene fusions.[6]
Efficacy in Adult and Pediatric Patients
The clinical trials have demonstrated impressive efficacy in both adult and pediatric populations.
-
Overall Response Rate (ORR) : The confirmed ORR by an independent review committee (IRC) in adult patients was 83.7%.[6] In pediatric and adolescent patients, the ORR was 90%.[7]
-
Duration of Response (DOR) and Progression-Free Survival (PFS) : In adult patients, the median DOR and PFS were not reached at a median follow-up of 11.7 months.[6] The 12-month rates for DOR and PFS were 92.0% and 90.5%, respectively.[6][7]
-
Intracranial Activity : In patients with brain metastases, two out of three (66.7%) achieved an intracerebral ORR.[6]
-
Activity in TKI-Resistant Patients : Patients resistant to first-generation TRK inhibitors all achieved partial responses.[7]
Safety and Tolerability
This compound has been generally well-tolerated.
-
No dose-limiting toxicities have been observed.[7]
-
Treatment-related adverse events (TRAEs) were primarily grade 1 or 2.[7]
-
TRAEs led to dose interruption, reduction, and discontinuation in 9.2%, 3.9%, and 0.4% of the safety population, respectively.[6]
Clinical Trial Efficacy Data
| Endpoint | Adult Patients (NCT04685226 & NCT05745623) | Pediatric/Adolescent Patients (NCT04685226) | Reference |
| Overall Response Rate (ORR) | 83.7% (95% CI: 70.3, 92.7) | 90% | [6][7] |
| Complete Response (CR) | 10.2% | Not Reported | [6] |
| Median Duration of Response (DOR) | Not Reached | Not Reached | [6][7] |
| 12-month DOR Rate | 92.0% | 92.0% | [6][7] |
| Median Progression-Free Survival (PFS) | Not Reached | Not Reached | [6][7] |
| 12-month PFS Rate | 90.5% | 90.5% | [6][7] |
| Intracerebral ORR (in patients with brain metastases) | 66.7% (2 out of 3 patients) | Not Reported | [6] |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of TRK inhibitors like this compound. Specific details of the protocols used in the this compound studies may vary and are not fully published.
In Vitro TRK Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific TRK kinase.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate/ATP mix, and the test compound or vehicle control (e.g., DMSO).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Cell Viability Assay
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for Phosphorylated TRK
This technique is used to detect the phosphorylation status of TRK and its downstream signaling proteins.
Materials:
-
NTRK fusion-positive cancer cell line
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Subcutaneous Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
NTRK fusion-positive cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound or vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Zurletrectinib chemical structure and properties
An In-depth Technical Guide to Zurletrectinib: Chemical Structure, Properties, and Preclinical/Clinical Data
Introduction
This compound (also known as ICP-723) is a next-generation, orally bioavailable, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It is designed to target and inhibit the activity of the TRK family of receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[5][6] this compound has demonstrated potent activity against wild-type TRK kinases and various acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[1][4][7] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C19H19F2N7O2.[8] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H19F2N7O2 | [8] |
| Molecular Weight | 415.4 g/mol | [8] |
| IUPAC Name | (4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.0²,⁶.0⁷,¹².0²²,²⁶]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one | [8] |
| SMILES | C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C--INVALID-LINK--F | [8] |
| CAS Number | 2403703-30-8 | [8] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2][9] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[10] The primary signaling cascades activated by TRK receptors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[8][10]
By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks the autophosphorylation and activation of the receptor, thereby inhibiting these downstream oncogenic signals and inducing apoptosis in cancer cells.[4]
Quantitative Data
In Vitro Kinase and Cell-Based Activity
This compound demonstrates potent inhibition of wild-type TRK kinases and maintains activity against a range of resistance mutations.
| Target | IC50 (nM) | Reference |
| TRKA (Wild-Type) | 0.81 | [4] |
| TRKB (Wild-Type) | 0.145 | [4] |
| TRKC (Wild-Type) | 0.184 | [4] |
| IRC-I-XL Cell Line | 0.47 | [4] |
| Kor1 Cell Line | 7.2 | [4] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models highlight the potent anti-tumor activity of this compound.
| Model | Treatment | Median Survival (days) | P-value vs. Selitrectinib | Reference |
| Orthotopic Glioma (TRKA mutant) | Selitrectinib (30 mg/kg twice daily) | 41.5 | - | [1][11] |
| Repotrectinib (15 mg/kg twice daily) | 66.5 | N/A | [1][11] | |
| This compound (15 mg/kg twice daily) | 104 | < 0.05 | [1][11] |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties, including significant brain penetration.
| Parameter | This compound | Repotrectinib | Selitrectinib | Time Point | Reference |
| Brain/Plasma Ratio | 15.5% | 10.2% | 6.17% | 2 hours | [11] |
Clinical Efficacy
Clinical trials have demonstrated high response rates in patients with NTRK fusion-positive solid tumors.
| Patient Population | Objective Response Rate (ORR) | Reference |
| Adult (TRK inhibitor-naïve) | 83.7% | [12] |
| Pediatric/Adolescent (TRK inhibitor-naïve) | 100% | [5] |
| Pediatric/Adolescent (Overall) | 90% | [13][14] |
Experimental Protocols
In Vitro Kinase Assay
A general protocol for determining the in vitro kinase inhibitory activity of this compound is as follows:
-
Reagents and Materials: Recombinant TRKA, TRKB, and TRKC kinases, HTRF Kinase Assay kit, ATP, appropriate substrate, and test compounds (this compound, larotrectinib, selitrectinib, repotrectinib).
-
Procedure:
-
Prepare serial dilutions of the test compounds. A common starting concentration is 1 to 10 µM with four-fold serial dilutions.[4]
-
In a suitable assay plate, combine the recombinant kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. ATP concentrations are typically optimized for each kinase, ranging from 1 to 10 µM.[4]
-
Incubate the reaction mixture for a specified time at a controlled temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Read the plate on a suitable fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[4][15]
-
Cell Viability Assay
This protocol outlines a method for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Culture: Culture NTRK fusion-positive cancer cell lines (e.g., colorectal cancer lines IRC-I-XL and Kor1) in appropriate media and conditions.[4]
-
Procedure:
-
Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo) to the wells.
-
Measure the luminescence or absorbance according to the manufacturer's protocol.
-
Normalize the data to DMSO-treated control cells (100% viability) and calculate the IC50 values.[4]
-
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Cell Implantation:
-
Treatment:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[11]
-
Administer this compound (e.g., 1 mg/kg or 15 mg/kg, twice daily) or vehicle control orally.[1][11]
-
Monitor the mice twice a week for tumor volume, body weight (as a measure of toxicity), and overall health.[11]
-
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or survival.[11] Tumor volume can be calculated using the formula: (length x width²)/2. The experiment is concluded when tumors in the control group reach a predetermined size or when the mice show signs of distress.
Clinical Development
This compound is being evaluated in multiple clinical trials for the treatment of patients with NTRK fusion-positive solid tumors. Key trials include NCT04685226 and NCT05745623, which are assessing the efficacy, safety, and pharmacokinetics in adult, adolescent, and pediatric populations.[5][14] The recommended Phase 2 dose has been established as 8 mg for adolescents and 7.2 mg/m² for pediatric patients.[13] The trials have shown that this compound is well-tolerated, with most treatment-related adverse events being grade 1 or 2.[5][12]
Conclusion
This compound is a potent, next-generation pan-TRK inhibitor with significant activity against wild-type and mutant TRK kinases. Its favorable pharmacokinetic profile, including excellent brain penetration, and robust efficacy in both preclinical models and clinical trials, position it as a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including those with central nervous system metastases or acquired resistance to first-generation inhibitors.[1][7][11] Ongoing clinical studies will further define its role in the treatment of this patient population.[5]
References
- 1. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]
- 7. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomarker.onclive.com [biomarker.onclive.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Latest Data of InnoCare's this compound Orally Presented at SIOP 2025 | INNOCARE [innocarepharma.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. researchgate.net [researchgate.net]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. BiTE® Xenograft Protocol [protocols.io]
Zurletrectinib: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are significant oncogenic drivers in a wide array of adult and pediatric solid tumors. While first-generation TRK inhibitors like larotrectinib and entrectinib have shown remarkable efficacy, acquired resistance, often through mutations in the TRK kinase domain, inevitably leads to disease progression. Zurletrectinib (ICP-723) is a novel, highly potent, next-generation pan-TRK inhibitor designed to address these challenges. It demonstrates robust activity against wild-type TRKA, TRKB, and TRKC kinases and, critically, maintains potency against a wide range of clinically relevant acquired resistance mutations. Furthermore, preclinical data highlight its superior central nervous system (CNS) penetration, translating to significant intracranial activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, pharmacokinetic profile, safety, and key experimental methodologies for this compound.
Introduction to NTRK Fusions and TRK Inhibition
The NTRK gene family, comprising NTRK1, NTRK2, and NTRK3, encodes the tropomyosin receptor kinases TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] Oncogenic fusions involving NTRK genes lead to the expression of chimeric TRK proteins with constitutively active kinase domains, which drive cellular proliferation and survival through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[2][3][4] These fusions are found in over 25 different cancer types, with high prevalence in certain rare cancers like infantile fibrosarcoma and secretory breast carcinoma.[1][5]
First-generation TRK inhibitors are highly effective but are susceptible to on-target resistance mutations, most commonly solvent front mutations (e.g., TRKA G595R) and gatekeeper mutations (e.g., TRKA F589L).[6][7] this compound was developed to overcome these limitations, offering a promising therapeutic option for both treatment-naïve patients and those who have developed resistance to prior TRK-targeted therapies.[6]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the TRK kinase domain.[8][9] This binding action prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways that are essential for tumor cell growth and survival. Its chemical structure is optimized for high potency and selectivity, and crucially, it is designed to effectively inhibit TRK kinases harboring common resistance mutations that sterically hinder the binding of first-generation inhibitors.[6][10]
Figure 1: this compound Mechanism of Action in the TRK Signaling Pathway.
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the superior potency and broader activity of this compound compared to first- and other next-generation TRK inhibitors.
In Vitro Activity
This compound shows potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases. More importantly, it is significantly more active than larotrectinib, selitrectinib, and repotrectinib against a majority of TRK inhibitor resistance mutations (13 out of 18 tested).[7][8][11] This includes efficacy against key mutations like the solvent front mutation G595R and the xDFG mutation G667C.[6][10]
In Vivo Antitumor Activity
In xenograft models using NTRK fusion-positive cancer cells, this compound demonstrated potent tumor growth inhibition. In a model derived from the KM12 colorectal cancer cell line, this compound inhibited tumor growth at a dose 30 times lower than that required for selitrectinib (1 mg/kg BID vs. 30 mg/kg BID).[6][7][8]
Crucially, in an orthotopic mouse glioma xenograft model harboring a TRKA resistance mutation, this compound showed superior efficacy in extending survival compared to other next-generation inhibitors.[6][7] This highlights its potent intracranial activity, a key differentiator for treating CNS metastases, which are a common site of progression.
| Parameter | This compound | Repotrectinib | Selitrectinib | First-Gen Inhibitors |
| Activity vs. WT TRK | Potent | Potent | Potent | Potent |
| Activity vs. Resistance Mutations | Active against most (13/18)[7][11] | Active, but less broad[7] | Active, but less broad[7] | Inactive[6][7] |
| In Vivo Tumor Inhibition Dose | 1 mg/kg BID[6][10] | N/A | 30 mg/kg BID[6][10] | 30 mg/kg BID (Larotrectinib)[8] |
| Median Survival (Glioma Model) | 104 days[6][7] | 66.5 days[6][7] | 41.5 days[6][7] | N/A |
Table 1: Comparative Preclinical Efficacy of this compound.
Pharmacokinetics and CNS Penetration
Pharmacokinetic studies in rats demonstrated that this compound has improved ability to cross the blood-brain barrier compared to other next-generation agents.[6] This is a critical attribute for treating primary CNS tumors and brain metastases.
| Parameter | This compound | Repotrectinib | Selitrectinib |
| Brain/Plasma Ratio (0.5 hr) | 7.17%[12] | N/A | N/A |
| Brain/Plasma Ratio (2 hr) | 15.5%[12] | 10.2%[12] | 6.17%[12] |
Table 2: Comparative Brain Penetration in Rats (Single 10 mg/kg Oral Dose)[12].
Clinical Development and Efficacy
This compound has been evaluated in Phase I/II clinical trials (NCT04685226, NCT05745623) in adult, adolescent, and pediatric patients with NTRK fusion-positive solid tumors.[5][13] The results have shown significant and durable responses across various tumor types.
Adult Patients
In an integrated analysis of trials involving TRK inhibitor-naïve adult patients, this compound demonstrated a high objective response rate (ORR) and durable responses.[13]
Pediatric and Adolescent Patients
This compound has shown remarkable efficacy in younger patients. In a cohort of six treatment-naïve pediatric and adolescent patients, the confirmed ORR was 100%.[5] A broader analysis as of July 2025 reported an ORR of 90%.[14] Notably, patients who had previously progressed on first-generation TRK inhibitors also achieved partial or complete responses, demonstrating this compound's ability to overcome acquired resistance in the clinical setting.[5][14]
| Patient Population | Key Efficacy Metric | Result | 95% Confidence Interval |
| Adults (Naïve) [13] | Confirmed ORR | 83.7% | 70.3, 92.7 |
| Complete Response | 10.2% | N/A | |
| 12-month DOR Rate | 92.0% | N/A | |
| 12-month PFS Rate | 90.5% | N/A | |
| Intracerebral ORR | 66.7% (2 of 3 pts) | N/A | |
| Pediatric/Adolescent (Naïve) [5] | Confirmed ORR | 100% (6 of 6 pts) | 54.1, 100.0 |
| Pediatric/Adolescent (Overall) [14] | Confirmed ORR | 90% | N/A |
Table 3: Summary of Clinical Efficacy Data for this compound.
Safety and Tolerability Profile
Across clinical trials, this compound has demonstrated a favorable and manageable safety profile.[6][14] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2.[5][13]
| Adverse Event Category | Details |
| Most Common TRAEs (Adults, ≥20%) [13] | Anemia (28.4%), Increased ALT (27.9%), Increased AST (25.8%) |
| Most Common TRAEs (Pediatrics) [5] | Increased ALT (n=8), Anemia (n=6) |
| Grade ≥3 TRAEs (Adults, ≥2%) [13] | Weight gain (3.5%), Dizziness (2.2%) |
| Dose Modifications (Adults) [13] | Interruption: 9.2%, Reduction: 3.9%, Discontinuation: 0.4% |
| Dose-Limiting Toxicities (Pediatrics) [14] | None Observed |
Table 4: Summary of this compound Safety Profile.
Experimental Protocols
The preclinical and clinical development of this compound involved a range of standard and specialized assays. The following sections provide detailed methodologies for key experiments.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable Syk inhibitors with activity in a rat PK/PD model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Testing algorithm for identification of patients with TRK fusion cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Zurletrectinib (ICP-723)
Introduction
This compound (ICP-723) is a second-generation, orally available, highly selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor developed by InnoCare Pharma.[1][2] It is designed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, and NTRK3), which are key drivers in a wide range of adult and pediatric solid tumors.[3][4] The development of this compound was spurred by the clinical challenge of acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[5] this compound has demonstrated potent activity against both wild-type TRK kinases and various clinically relevant resistance mutations, along with significant intracranial activity, addressing a critical unmet need for patients with brain metastases.[6][7][8]
Discovery and Preclinical Development
The discovery of this compound was aimed at creating a potent TRK inhibitor that could overcome the limitations of earlier agents, particularly on-target resistance mutations that emerge during treatment.[5]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of TRKA, TRKB, and TRKC kinases.[1][7] Molecular docking studies have shown that it interacts with key residues, including the gatekeeper (F589 in TRKA) and the xDFG motif (G667 in TRKA), to potently inhibit kinase activity.[7] This mechanism allows it to be effective against wild-type TRK fusions as well as common resistance mutations, such as the "solvent front" mutation (e.g., TRKA G595R) and some "xDFG" mutations (e.g., TRKA G667A).[5][9]
Preclinical Efficacy
This compound's activity was evaluated through a series of in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 Value | Note |
|---|---|---|
| TRKA | < 1 nM | Potent inhibition of wild-type kinase.[5] |
| TRKB | < 1 nM | Potent inhibition of wild-type kinase.[5] |
| TRKC | < 1 nM | Potent inhibition of wild-type kinase.[5] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | NTRK Fusion/Mutation | Activity |
|---|---|---|
| KM12 | TPM3-NTRK1 (Wild-Type) | Robust efficacy demonstrated.[5] |
| Ba/F3 Panel | Various Wild-Type & Mutant NTRK Fusions | Overcomes solvent front mutations (e.g., TRKA G595R).[5] |
| Ba/F3 Panel | TRKA G667A, TRKC G696A/C | Retains activity against certain xDFG mutations.[5] |
| Ba/F3 Panel | TRKA F589L, TRKA G667C/S | Reduced activity against gatekeeper and some xDFG mutations.[5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Treatment & Dose | Result | Comparison |
|---|---|---|---|
| KM12 Xenograft | This compound (1 mg/kg) | 89.5% Tumor Growth Inhibition (TGI).[5] | Similar efficacy to larotrectinib or selitrectinib at 30 mg/kg.[5] |
| Orthotopic Glioma (TRKA G598R/G670A) | this compound (15 mg/kg) | Median Survival: 104 days.[8][9] | Significantly improved survival vs. selitrectinib (41.5 days) and repotrectinib (66.5 days).[8][9] |
Pharmacokinetics and Brain Penetration
Preclinical studies in rats demonstrated that this compound has favorable pharmacokinetic properties, including high oral bioavailability.[5] Notably, it showed superior brain penetration compared to other next-generation inhibitors.[6][8][10] This is a critical feature for treating patients with primary central nervous system (CNS) tumors or brain metastases.[7]
Experimental Protocols: Preclinical
-
In Silico Modeling: Molecular docking was used to predict the binding of this compound to the ATP binding pocket of wild-type and mutant TRK kinases.[7][8]
-
In Vitro Kinase Assays: The IC50 values of this compound against TRKA, TRKB, and TRKC were determined to quantify its inhibitory potency.[5][8]
-
Cell-Based Assays: The anti-proliferative activity was tested in various cell lines, including the KM12 colorectal cancer line (TPM3-NTRK1 fusion) and a panel of Ba/F3 murine pro-B cells engineered to express different wild-type or mutant NTRK fusions.[5][8] Cell viability and clonogenic assays were performed.[8]
-
In Vivo Xenograft Studies: Efficacy was evaluated in xenograft models. For example, the KM12 tumor model was used to assess tumor growth inhibition.[5] Orthotopic mouse glioma xenograft models harboring TRK resistance mutations were used to evaluate intracranial activity and survival benefits.[8][9] Mice were monitored for tumor growth, body weight (as a measure of toxicity), and survival.[6]
Clinical Development
This compound advanced into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.
Phase I/II Clinical Trials (NCT04685226, NCT05745623)
A multi-center, open-label Phase I/II trial was initiated to assess this compound in patients with advanced solid tumors.[3] The Phase I portion focused on dose escalation to determine safety, tolerability, and the recommended Phase II dose (RP2D).[3] The Phase II portion is evaluating the efficacy in specific patient populations with NTRK fusion-positive tumors.[11]
Table 4: Phase I Dose Escalation Summary (as of Feb 11, 2022)
| Parameter | Value |
|---|---|
| Doses Tested | 1, 2, 3, 4, 6, 8 mg QD.[3][12] |
| Dose-Limiting Toxicities (DLTs) | None observed.[3][12] |
| Most Common TRAEs (>20%) | Asthenia (23.5%), Increased ALT (29.7%), Increased AST (29.7%), Anemia (29.7%).[3] |
| Grade ≥3 TRAEs | Increased ALT (5.9%), Increased AST (5.9%), Increased CPK (11.8%), Neutrophil count decreased (5.9%), Pain (5.9%).[3] |
| Early Efficacy (NTRK+ patients, n=6) | ORR: 66.7%; DCR: 100%.[3][12] |
| Pharmacokinetics | Plasma exposure increased in a dose-proportional manner.[3] |
Table 5: Efficacy in TRK-Inhibitor Naïve Patients
| Patient Population | Data Cutoff | N | Confirmed ORR (IRC) | Key Highlights |
|---|---|---|---|---|
| Adults | Nov 23, 2024 | 49 | 83.7% (10.2% CR) | 12-month DOR rate: 92.0%; 12-month PFS rate: 90.5%.[12] |
| Pediatric & Adolescent | July 31, 2025 | - | 90% | Patients resistant to 1st-gen TRKi all achieved partial responses.[13][14] |
| Pediatric & Adolescent (Efficacy Evaluable) | Nov 23, 2024 | 6 | 100% | All patients achieved partial response (PR) at first assessment.[11][12] |
Table 6: Recommended Phase II Dose (RP2D)
| Patient Population | Recommended Dose |
|---|---|
| Adults | 8 mg or higher.[15] |
| Adolescents (12-18 years) | 8 mg (fixed dose).[14] |
| Pediatrics (<12 years) | 7.2 mg/m² (orally disintegrating tablet).[14] |
Intracranial Activity
This compound has shown promising intracranial activity. In one study, two of three patients with brain metastases at baseline achieved an intracerebral response.[12][13] Another early report noted a patient with a measurable brain lesion that shrank from 10 mm to 3 mm.[3]
Experimental Protocols: Clinical
-
Study Design: A multi-center, open-label, Phase I/II clinical trial (NCT04685226) with a modified "3+3" dose-escalation design in Phase I, followed by Phase II dose expansion.[3] A pivotal Phase II trial (NCT05745623) is also ongoing.[11]
-
Patient Population: Patients with histopathologically confirmed, unresectable, locally advanced or metastatic solid tumors who have failed standard therapy.[3][13] Priority was given to patients with documented NTRK or ROS1 gene fusions.[16] Key inclusion criteria included having at least one measurable lesion (per RECIST v1.1, RANO, or INRC), an ECOG performance status of 0-1, and a life expectancy of more than 3 months.[13]
-
Primary Endpoints: Phase I: Safety, tolerability, and Maximum Tolerated Dose (MTD).[3][13] Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC).[11]
-
Secondary Endpoints: Included pharmacokinetic parameters (e.g., maximum concentration), Duration of Response (DOR), and Progression-Free Survival (PFS).[13]
-
Tumor Assessment: Responses were assessed by both IRC and investigators according to RECIST v1.1 for solid tumors and RANO criteria for brain metastases.[11]
Regulatory Status
-
United States: The Investigational New Drug (IND) application for this compound was cleared by the U.S. Food and Drug Administration (FDA) in August 2021, allowing clinical trials to proceed.[17]
-
China: In April 2025, the New Drug Application (NDA) for this compound was accepted by the Center for Drug Evaluation (CDE) of the China National Medical Products Administration (NMPA) for adult and adolescent patients with NTRK fusion-positive advanced solid tumors.[18][19] In May 2025, the NDA was granted priority review status.[2][13]
This compound (ICP-723) has emerged as a highly promising next-generation pan-TRK inhibitor. Its discovery and development have been guided by a clear strategy to address acquired resistance to first-generation agents. Preclinical data established its high potency, broad activity against resistance mutations, and superior brain penetration.[5][8] Clinical trials have confirmed these findings, demonstrating outstanding efficacy with high and durable response rates across adult, adolescent, and pediatric patients with NTRK fusion-positive tumors, including those with brain metastases and prior TRK inhibitor failure.[12][13] With a manageable safety profile and a New Drug Application under priority review in China, this compound is poised to become a significant new therapeutic option for this patient population.[2]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. InnoCare’s this compound Receives Priority Review from China’s NMPA | INNOCARE [innocarepharma.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase I/II Clinical Trial of ICP-723 in the Treatment of Advanced Solid Tumors [clin.larvol.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. InnoCare Pharma Releases Latest Data of its Next Generation Pan-TRK Inhibitor this compound for the Treatment of Pediatric and Adolescent Patients with Advanced Solid Tumors | MarketScreener [marketscreener.com]
- 15. China’s NMPA accepts Innocare’s this compound NDA for solid tumors | BioWorld [bioworld.com]
- 16. ntrkers.org [ntrkers.org]
- 17. InnoCare Announces Clearance by U.S. FDA of Clinical Trial of pan-TRK Inhibitor ICP-723 [prnewswire.com]
- 18. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]
- 19. NMPA accepted NDA for this compound (ICP-723) for patients with advanced solid tumors harboring NTRK gene fusions [onco-this-week.com]
Zurletrectinib: A Technical Guide to its Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zurletrectinib (formerly LOXO-195, BAY 2731954) is a next-generation, ATP-competitive tyrosine kinase inhibitor (TKI) engineered to target wild-type Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) and, critically, to overcome acquired resistance to first-generation TRK inhibitors. It also demonstrates activity against ROS1 kinase. This document provides a detailed overview of this compound's molecular targets, its inhibitory mechanisms, and the downstream signaling pathways it modulates. It includes a compilation of quantitative inhibitory data, summaries of key experimental methodologies, and visualizations of its mechanism of action and related experimental workflows.
Primary Molecular Targets
This compound is a potent, orally bioavailable, and selective pan-TRK inhibitor, targeting the three isoforms of the neurotrophic tyrosine receptor kinase: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In many cancers, chromosomal rearrangements can lead to the creation of NTRK fusion genes, which result in constitutively active TRK fusion proteins that drive oncogenesis.
A key feature of this compound is its potent activity against a wide spectrum of acquired resistance mutations in the NTRK kinase domain that render first-generation inhibitors like larotrectinib ineffective. These mutations often occur in the solvent front (e.g., TRKA G595R, TRKC G623R) or the xDFG motif (e.g., TRKA G667C) of the kinase domain. This compound has demonstrated significantly higher activity against the majority of known TRK inhibitor resistance mutations compared to other next-generation inhibitors.
Additionally, clinical trials are evaluating this compound in patients with ROS1-altered solid tumors, indicating that ROS1 is also a clinically relevant target of the drug.
Molecular Interactions and Mechanism of Action
This compound functions as a Type I ATP-competitive inhibitor. It binds to the ATP-binding pocket of the TRK kinase domain in its active conformation. Molecular docking studies have revealed that this compound interacts with key residues within this pocket, including the gatekeeper residue (F589 in TRKA) and residues in the xDFG motif.
A distinguishing feature of this compound's interaction is the role of its fluoropyrrolidine moiety, which forms unique interactions with the K544 and D668 residues of TRKA (and paralogous residues in TRKB and TRKC). This specific binding mode is predicted to be responsible for its high selectivity and augmented binding affinity, particularly for mutant TRK kinases.
By occupying the ATP-binding site, this compound blocks the autophosphorylation and activation of the TRK receptor, thereby inhibiting the initiation of downstream signaling cascades that are crucial for tumor cell growth, proliferation, and survival.
Quantitative Data: Inhibitory Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize its inhibitory concentrations (IC50) against wild-type TRK kinases and a panel of clinically relevant resistance mutations.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type TRK Kinases
| Target Kinase | This compound IC50 (nM) |
| TRKA | 0.81 |
| TRKB | 0.145 |
| TRKC | 0.184 |
Table 2: Cell-Based Inhibitory Activity (IC50, nM) of this compound against TRK Resistance Mutations
| Fusion Protein & Mutation | This compound | Larotrectinib | Selitrectinib | Repotrectinib |
| Solvent Front Mutations | ||||
| LMNA-NTRK1 G595R | 29.5 | 1146.0 | 41.3 | 21.0 |
| ETV6-NTRK3 G623R | 20.3 | 360.5 | 37.0 | 11.2 |
| Gatekeeper Mutations | ||||
| EML4-NTRK3 F617L | 11.4 | 1.8 | 1.2 | 0.4 |
| xDFG Mutations | ||||
| TPM3-NTRK1 G667C | 113.1 | 1000.0 | >1000 | 120.9 |
| ETV6-NTRK3 G696A | 2.5 | 11.5 | 1.6 | 0.7 |
| ETV6-NTRK3 G696C | 134.4 | >1000 | >1000 | 258.1 |
| Compound Mutations | ||||
| EML4-NTRK3 F617L + G623R | 50.4 | 110.1 | 14.5 | 3.4 |
Data compiled from cell viability assays on Ba/F3 cells engineered to express the respective NTRK fusion mutations. Source: Cocco, E., et al. (2024). British Journal of Cancer.
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway Inhibition
Upon activation by neurotrophin ligands (or constitutively through gene fusion), TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates several key downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound's inhibition of the TRK kinase blocks these pathways. The primary pathways affected are:
-
Ras/MAPK Pathway: Typically involved in cell proliferation and differentiation.
-
PI3K/Akt Pathway: A major survival pathway that inhibits apoptosis.
-
PLC-γ Pathway: Leads to the activation of PKC and calcium signaling, affecting synaptic plasticity and other cellular processes.
Caption: this compound inhibits constitutively active TRK fusion proteins.
Experimental Workflow: In Vitro Kinase Assay
Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on its target kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Experimental Workflow: Cell Viability Assay
Cell-based assays are used to determine the effect of a compound on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP as an indicator of metabolically active, viable cells.
Caption: Workflow for a luminescence-based cell viability (IC50) assay.
Detailed Methodologies
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is representative of luminescence-based kinase assays like ADP-Glo™.
-
Reagent Preparation: Recombinant human TRK kinase (wild-type or mutant) is diluted in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). A substrate peptide (e.g., poly(Glu,Tyr)) and ATP are also prepared in kinase buffer. This compound is serially diluted in DMSO and then further diluted in kinase buffer.
-
Kinase Reaction: The reaction is initiated by mixing the TRK kinase, substrate/ATP mix, and the inhibitor in a 384-well plate. The final reaction volume is typically small (e.g., 5 µL). The plate is incubated at room temperature for 60 minutes.
-
ATP Depletion: Following incubation, an equal volume of ADP-Glo™ Reagent is added. This reagent contains an ATPase that depletes all remaining ATP from the kinase reaction. The plate is incubated for 40 minutes.
-
Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the TRK kinase back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin pair in the reagent to generate a luminescent signal. The plate is incubated for 30-60 minutes to stabilize the signal.
-
Data Acquisition: Luminescence is read using a plate luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: The data is normalized to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). The normalized values are plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression model (four-parameter variable slope).
Cell Viability Assay (Representative Protocol)
This protocol is representative of the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Plating: Cancer cell lines harboring specific NTRK fusions (e.g., KM12 cells with TPM3-NTRK1) are seeded into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well) in their appropriate culture medium. Plates are incubated overnight to allow for cell attachment.
-
Compound Addition: A stock solution of this compound in DMSO is used to prepare a series of dilutions in culture medium. The medium from the cell plates is removed, and the medium containing the various concentrations of this compound is added. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure: The plates are removed from the incubator and allowed to equilibrate to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well is added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate-reading luminometer.
-
Analysis: The luminescent signal, which is proportional to the number of viable cells, is plotted against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
In Vivo Subcutaneous Xenograft Model (Representative Protocol)
-
Cell Preparation and Implantation: Human cancer cells with an NTRK fusion (e.g., 5 x 10⁶ KM12 cells) are suspended in a solution of culture medium and Matrigel. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is monitored regularly using caliper measurements (Volume = (width² x length)/2). When tumors reach a specified average volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose). The drug is administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 1 mg/kg, twice daily [BID]). The control group receives the vehicle solution on the same schedule.
-
Efficacy Monitoring: Tumor volumes and mouse body weights are measured throughout the study (e.g., twice weekly). The study endpoint can be a specific time point, a predetermined tumor volume, or signs of morbidity.
-
Data Analysis: Tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the anti-tumor effect. Survival curves (Kaplan-Meier) may also be generated.
Conclusion
This compound is a highly potent, next-generation pan-TRK inhibitor with a well-defined molecular mechanism. Its primary advantage lies in its robust activity against a wide array of resistance mutations that emerge during treatment with first-generation TRK inhibitors. By effectively blocking the ATP-binding site of both wild-type and mutant TRK kinases, this compound shuts down downstream oncogenic signaling, leading to tumor growth inhibition. The preclinical data, supported by standardized in vitro and in vivo models, provide a strong rationale for its clinical development and use in patients with NTRK fusion-positive cancers, particularly in the resistance setting. Its activity against ROS1 further broadens its potential clinical utility.
In Vitro Kinase Assays for Determining Zurletrectinib Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zurletrectinib (ICP-723) is a next-generation, potent, and selective pan-tropomyosin receptor kinase (TRK) inhibitor designed to target cancers harboring NTRK gene fusions.[1] It has demonstrated significant activity against wild-type TRKA, TRKB, and TRKC kinases and a broad spectrum of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[2][3][4] This technical guide provides an in-depth overview of the in vitro kinase assays employed to characterize the potency of this compound, offering detailed experimental protocols and data presentation to aid researchers in the field of oncology drug discovery.
This compound Potency Against Wild-Type and Mutant TRK Kinases
In vitro kinase assays are fundamental in determining the inhibitory activity of compounds like this compound. These assays typically measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Wild-Type TRK Kinase Inhibition
This compound exhibits potent, sub-nanomolar inhibitory activity against all three wild-type TRK family members.
| Kinase | IC50 (nM) |
| TRKA | 0.81 |
| TRKB | 0.145 |
| TRKC | 0.184 |
Data compiled from in vitro kinase assays.[5]
Activity Against Resistance Mutations
A critical advantage of this compound is its ability to overcome resistance conferred by mutations in the TRK kinase domain. It has shown high potency against a majority of known TRK inhibitor resistance mutations (13 out of 18 tested).[2][6][7] This includes the solvent front mutation TRKA G595R and the xDFG motif mutation TRKA G667C, which are common mechanisms of acquired resistance to first-generation TRK inhibitors.[3][4] While comprehensive IC50 values for all resistance mutations are not publicly available, the qualitative data strongly supports its designation as a next-generation TRK inhibitor.[2][6][7]
Experimental Protocols
Detailed below are representative protocols for in vitro kinase assays and cell-based viability assays to evaluate the potency of this compound. These are synthesized from established methodologies and information available on TRK inhibitor testing.
In Vitro TRK Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against a purified TRK kinase.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase (e.g., from a commercial vendor).
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[5]
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide or a protein like myelin basic protein).
-
This compound, dissolved in DMSO.
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay, Promega).[5]
-
96-well or 384-well plates.
-
Plate reader capable of detecting radioactivity or luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase buffer to each well of the plate.
-
Add the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Add the TRK kinase to each well.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and the substrate in kinase buffer. For radioactive assays, include [γ-³²P]ATP.
-
Add the ATP/substrate mix to each well to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction and Detection:
-
Radioactive Method: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Read the luminescence on a plate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cells harboring NTRK fusions. The MTT or XTT assay is a common method.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion).[8]
-
Cell culture medium and supplements.
-
This compound, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilizing agent (for MTT assay, e.g., DMSO or a detergent solution).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the NTRK fusion-positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
TRK Signaling Pathway
The TRK signaling pathway is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation of the kinase domain. This activates downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: Simplified TRK signaling pathway.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps in determining the in vitro potency of this compound against a target TRK kinase.
Caption: Workflow for this compound in vitro kinase assay.
Conclusion
This compound is a highly potent next-generation TRK inhibitor with significant activity against both wild-type TRK kinases and a wide array of clinically relevant resistance mutations.[2][6][7] The in vitro kinase and cell-based assays described in this guide are essential tools for the preclinical characterization of this compound and other TRK inhibitors. Standardization of these methodologies is crucial for generating reproducible and comparable data to guide further drug development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 4. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]
- 5. promega.com [promega.com]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents | CoLab [colab.ws]
Zurletrectinib: A Next-Generation Pan-TRK Inhibitor with Potent Activity Against Wild-Type and Resistant TRK Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (TRKs), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1][2] Chromosomal rearrangements leading to NTRK gene fusions can result in the formation of chimeric TRK fusion proteins with ligand-independent, constitutive kinase activity, driving the growth of various adult and pediatric solid tumors. Zurletrectinib (ICP-723) is a next-generation, orally administered, pan-TRK inhibitor designed to target TRKA, TRKB, and TRKC kinases, demonstrating high potency against both wild-type TRK proteins and clinically relevant acquired resistance mutations that emerge during treatment with first-generation TRK inhibitors.[3] This technical guide provides an in-depth overview of the preclinical activity of this compound, focusing on its inhibitory effects on TRKA, TRKB, and TRKC, and details the experimental methodologies used to characterize its potency and mechanism of action.
Biochemical Activity Against TRK Kinases
This compound has demonstrated potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar potency.
| Kinase | This compound IC50 (nM) |
| TRKA | 0.81 |
| TRKB | 0.145 |
| TRKC | 0.184 |
| Table 1: In vitro inhibitory activity of this compound against wild-type TRK kinases.[4] |
Activity Against Acquired Resistance Mutations
A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. In the context of TRK inhibition, specific mutations in the kinase domain can reduce the efficacy of first-generation inhibitors. This compound has been specifically engineered to overcome these resistance mechanisms, showing potent activity against a panel of clinically observed mutations.
| TRK Mutant | This compound Activity | Comparator Activity (Larotrectinib, Selitrectinib, Repotrectinib) |
| TRKA G595R | Highly Active | More potent than other next-generation inhibitors |
| TRKA G667C | Highly Active | More potent than other next-generation inhibitors |
| 13 out of 18 tested resistance mutations | More Active | Less active than this compound |
| Table 2: Comparative activity of this compound against common TRK resistance mutations.[3][5] |
Cellular Activity in NTRK Fusion-Positive Cancer Models
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines harboring NTRK gene fusions. These studies confirm that the potent biochemical inhibition of TRK kinases translates into effective inhibition of cancer cell growth.
| Cell Line | NTRK Fusion | Key Findings |
| Multiple | Various | This compound inhibits cell growth and TRK-mediated signaling in multiple NTRK fusion-positive cell lines with IC50 values in the low nanomolar range. |
| Table 3: Summary of this compound's activity in cellular models. |
Experimental Protocols
In Vitro Kinase Assays
The biochemical potency of this compound against TRK kinases was determined using in vitro kinase assays. A common methodology is the Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay.
Protocol Outline:
-
Recombinant Kinases: Purified, recombinant TRKA, TRKB, and TRKC kinases are used.
-
Compound Preparation: this compound and comparator compounds are serially diluted to create a range of concentrations, typically in a 10-dose, four-fold dilution series starting from a high concentration (e.g., 100 nM or 1-10 µM for mutant kinases).[4]
-
Assay Reaction: The kinase, a suitable substrate, and ATP are incubated with the various concentrations of the inhibitor. ATP concentrations are typically optimized for each kinase, ranging from 1 to 10 µM.[4]
-
Detection: The HTRF detection reagents are added, and the resulting signal is measured on a plate reader. The signal is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation and Viability Assays
To assess the effect of this compound on the growth of cancer cells, proliferation and viability assays are performed on cell lines with known NTRK fusions.
Protocol Outline:
-
Cell Seeding: NTRK fusion-positive cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or control compounds.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for effects on cell proliferation.
-
Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo, is added to the wells. These reagents measure metabolic activity, which is a proxy for the number of viable cells.
-
Data Analysis: The signal from each well is measured using a plate reader. The results are normalized to untreated control cells, and the IC50 values are calculated.
Signaling Pathway and Experimental Workflow Visualizations
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors leads to their dimerization and autophosphorylation, activating downstream signaling cascades that are critical for cell survival and proliferation. In cancer, NTRK fusions result in constitutive activation of these pathways.
Caption: Simplified TRK signaling pathway.
Experimental Workflow for Evaluating this compound Activity
The evaluation of a novel kinase inhibitor like this compound follows a structured workflow from initial biochemical screening to cellular and in vivo validation.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound is a highly potent, next-generation pan-TRK inhibitor with a compelling preclinical profile. Its robust activity against wild-type TRKA, TRKB, and TRKC, and importantly, against a wide range of acquired resistance mutations, positions it as a promising therapeutic agent for patients with NTRK fusion-positive cancers. The data from in vitro and cellular assays underscore its potential to provide significant clinical benefit, including for patients who have developed resistance to first-generation TRK inhibitors. Ongoing and future clinical investigations will further delineate the role of this compound in the treatment of this molecularly defined subset of malignancies.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. Signaling by NTRKs | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Zurletrectinib: A Next-Generation TRK Inhibitor for Overcoming Acquired Resistance
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of zurletrectinib, a novel and highly potent next-generation tropomyosin receptor kinase (TRK) inhibitor. It details the mechanism of action, preclinical efficacy, and its role in overcoming resistance to first-generation TRK inhibitors in cancers harboring NTRK gene fusions.
Introduction to TRK Fusion Cancers and Acquired Resistance
NTRK gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors.[1] These fusions lead to the constitutive activation of TRK kinases (TRKA, TRKB, and TRKC), which in turn activates downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways, promoting tumor cell proliferation and survival.[2]
First-generation TRK inhibitors, such as larotrectinib and entrectinib, have shown significant clinical benefit in patients with NTRK fusion-positive cancers.[3] However, a substantial number of patients eventually develop resistance, often through the acquisition of secondary mutations in the NTRK kinase domain.[4][5] These on-target mutations can interfere with the binding of first-generation inhibitors, leading to disease progression.[5] Common resistance mutations include solvent front substitutions (e.g., TRKA G595R, TRKC G623R) and gatekeeper mutations (e.g., TRKA F589L).[4][6]
This compound is a next-generation TRK inhibitor designed to maintain activity against both wild-type TRK kinases and a broad range of clinically relevant acquired resistance mutations.[4][7]
Mechanism of Action of this compound
This compound is a highly potent and selective pan-TRK inhibitor. Computational modeling suggests that this compound has an augmented binding affinity for TRK kinases, which contributes to its strong activity.[4][8] This enhanced binding allows it to effectively inhibit the kinase activity of both wild-type TRK proteins and those with mutations that confer resistance to earlier-generation inhibitors.[4]
dot
Caption: TRK signaling pathway and mechanism of this compound action.
Quantitative Preclinical Data
This compound has demonstrated superior potency against a range of TRK mutations compared to both first and other next-generation inhibitors.
| Target | This compound | Larotrectinib | Selitrectinib | Repotrectinib |
| TRKA (WT) | 0.81 | >1 | Similar to this compound | Similar to this compound |
| TRKB (WT) | 0.145 | >1 | Similar to this compound | Similar to this compound |
| TRKC (WT) | 0.184 | >1 | Similar to this compound | Similar to this compound |
| TRKA G595R | More Active | Less Active | Less Active | Less Active |
| TRKA G667C | More Active | Less Active | Less Active | Less Active |
| Data compiled from in vitro kinase assays.[4] this compound was more active than other TRK inhibitors against 13 out of 18 tested resistance mutations.[4][8] |
| Cell Line | Fusion | This compound IC50 (nM) |
| IRC-I-XL | LMNA-NTRK1 | 0.47 |
| Kor1 | TPM3-NTRK1 | 7.2 |
| Data from primary human colorectal cancer cell lines.[4] |
| Model | Fusion/Mutation | Treatment & Dose | Outcome |
| Subcutaneous Xenograft (KM12 cells) | TPM3-NTRK1 | This compound (1 mg/kg BID) | Equivalent tumor growth inhibition to selitrectinib at a 30-fold lower dose.[4][7] |
| Orthotopic Glioma Xenograft | TRKA G598R/G670A | This compound (15 mg/kg) | Median survival of 104 days.[7] |
| Repotrectinib (15 mg/kg) | Median survival of 66.5 days.[7] | ||
| Selitrectinib (30 mg/kg) | Median survival of 41.5 days.[7] | ||
| BID: twice daily. |
| Compound | Administration | Brain Penetration |
| This compound | Single oral dose (10 mg/kg) | Increased brain penetration at 0.5 and 2 hours post-administration compared to selitrectinib and repotrectinib.[4] |
| Selitrectinib | Single oral dose (10 mg/kg) | Lower brain penetration.[4] |
| Repotrectinib | Single oral dose (10 mg/kg) | Lower brain penetration.[4] |
| Study conducted in male Sprague Dawley (SD) rats.[4][7] |
Experimental Protocols
The preclinical evaluation of this compound involved a series of in silico, in vitro, and in vivo studies to characterize its potency, selectivity, and efficacy.[4][8][9]
-
Objective: To predict the binding affinity of this compound to TRK kinases.
-
Methodology:
-
Protein Preparation: The crystal structures of TRKA, TRKB, and TRKC were prepared using the Protein Preparation Wizard in Schrödinger's Maestro.
-
Ligand Preparation: The chemical structure of this compound was obtained from PubChem and prepared using Maestro's LigPrep function.
-
Molecular Docking: Receptor grids were centered on the ATP binding pocket. Docking simulations were performed to predict the binding pose and affinity of this compound to the TRK kinases.[4]
-
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant TRK kinases.
-
Methodology:
-
Recombinant TRK kinases (wild-type and various mutants) were used.
-
Kinase activity was measured in the presence of increasing concentrations of this compound.
-
The IC50 values were calculated by fitting the dose-response curves to a standard model.[4]
-
-
Objective: To assess the anti-proliferative effect of this compound on NTRK fusion-positive cancer cell lines.
-
Methodology:
-
Human primary (e.g., IRC-I-XL, Kor1) and murine engineered NTRK fusion-positive cell lines were used.[4]
-
Cells were treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell viability was measured using standard assays (e.g., CellTiter-Glo).
-
For clonogenic assays, cells were seeded at low density, treated with the inhibitor, and allowed to form colonies over a longer period (e.g., 10-14 days). Colonies were then stained and counted.[4][10]
-
-
Objective: To confirm the inhibition of TRK-mediated signaling pathways.
-
Methodology:
-
NTRK fusion-positive cells were treated with this compound for a short duration.
-
Cell lysates were prepared, and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with antibodies against phosphorylated TRK (p-TRK) and downstream signaling proteins (e.g., p-ERK, p-AKT).
-
Total protein levels were used as loading controls.[4]
-
-
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
-
Methodology:
-
Subcutaneous Model: NTRK fusion-positive cancer cells (e.g., KM12) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified size, mice were randomized to receive vehicle control, this compound, or other TRK inhibitors via oral gavage. Tumor volume was measured regularly.[4]
-
Orthotopic Glioma Model: To assess intracranial activity, NTRK fusion-positive, TRK-mutant glioma cells were implanted into the brains of mice. Treatment was initiated, and the primary endpoint was overall survival.[4]
-
dot
Caption: Preclinical to clinical workflow for this compound development.
Clinical Significance and Future Directions
This compound has demonstrated promising anti-tumor activity and tolerability in early-phase clinical trials involving pediatric, adolescent, and adult patients with NTRK-rearranged solid tumors.[11] Notably, responses have been observed in patients who are resistant to first-generation TRK inhibitors.[11] The agent has also shown efficacy in patients with brain metastases.[11]
The strong preclinical data, particularly its superior activity against resistance mutations and enhanced brain penetration, position this compound as a valuable therapeutic option for patients with NTRK fusion-positive cancers, both as a first-line treatment and for those who have progressed on other TRK inhibitors.[7] A new drug application for this compound has been accepted and granted priority review in China for patients with NTRK gene fusion-positive tumors.[11][12] Ongoing clinical trials will further define its role in the evolving landscape of precision oncology.
References
- 1. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTRK1-fusion as an acquired resistance mechanism in EGFRex19 mutated NSCLC: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canadian Consensus for Biomarker Testing and Treatment of TRK Fusion Cancer in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 8. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Studies of Zurletrectinib in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zurletrectinib (ICP-723) is a next-generation, orally bioavailable, and selective pan-tropomyosin receptor kinase (TRK) inhibitor designed to target tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[1][2] These fusions are oncogenic drivers in a wide range of adult and pediatric cancers.[3] this compound has demonstrated potent activity against wild-type TRKA, TRKB, and TRKC kinases, as well as against acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[4][5] Furthermore, preclinical studies have highlighted its superior brain penetration, making it a promising agent for treating primary brain tumors and brain metastases.[4][6]
These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in mouse xenograft models, a critical step in preclinical drug development.
Signaling Pathway and Mechanism of Action
NTRK gene fusions lead to the constitutive activation of TRK kinase signaling pathways, promoting uncontrolled cell proliferation and survival.[7][8] this compound acts as an ATP-competitive inhibitor, blocking these downstream signaling cascades.[2]
Caption: NTRK fusion signaling pathway and inhibition by this compound.
Experimental Workflow
A typical in vivo efficacy study for this compound involves several key stages, from model establishment to data analysis.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Mouse Models
| Cell Line | Mouse Strain | This compound Dose | Comparator Drug & Dose | Efficacy Readout | Reference |
| NTRK Fusion-Positive Cells | Not Specified | 1 mg/kg BID | Selitrectinib (Dose not specified for 30x comparison) | Inhibited tumor growth at a 30-fold lower dose than selitrectinib. | [4] |
| KM12 (TPM3-NTRK1) | Not Specified | 1 mg/kg | Larotrectinib (30 mg/kg), Selitrectinib (30 mg/kg) | 89.5% Tumor Growth Inhibition (TGI) | [7] |
| Ba/F3 (LMNA-NTRK1 G595R) | Not Specified | 1 or 3 mg/kg | Not Specified | 100% survival | [7] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioma Xenograft Mouse Models
| Mouse Model | Mutation | This compound Dose | Comparator Drugs & Doses | Efficacy Readout (Median Survival) | P-value | Reference |
| Bcan-Ntrk1 Glioma | Trka G598R/G670A | 15 mg/kg BID | Selitrectinib (30 mg/kg BID), Repotrectinib (15 mg/kg BID) | This compound: 104 days, Repotrectinib: 66.5 days, Selitrectinib: 41.5 days | < 0.05 | [4] |
| Bcan-Ntrk1 Glioma | Trka G598R | 15 mg/kg BID | Selitrectinib (30 mg/kg BID), Repotrectinib (15 mg/kg BID) | No significant difference in survival between the three drugs. | Not applicable | [9] |
Experimental Protocols
Animal Models and Housing
-
Mouse Strains: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., SCID, NSG) are suitable for xenograft studies.[10] For orthotopic glioma models, 6-8 week old female athymic mice have been used.[11]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[5]
Cell Lines and Culture
-
Cell Lines: Use human cancer cell lines with confirmed NTRK fusions (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion) or engineered murine cells (e.g., Ba/F3 cells transduced with NTRK fusions and resistance mutations).[7][12]
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM for KM12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[13]
Subcutaneous Xenograft Model Protocol
-
Cell Preparation: Harvest cells during their exponential growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.[14]
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.[15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.[16]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W^2) / 2.[17]
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
Orthotopic Glioma Xenograft Model Protocol
-
Cell Preparation: Prepare a single-cell suspension of glioma cells (e.g., Bcan-Ntrk1 models) in sterile PBS at a concentration of 1 x 10^5 cells per 2-5 µL.[11][18]
-
Anesthesia and Stereotactic Surgery: Anesthetize the mouse (e.g., with ketamine/xylazine) and place it in a stereotactic frame.[19]
-
Intracranial Injection: Create a burr hole in the skull at specific stereotactic coordinates to target the desired brain region (e.g., the striatum). Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.[13][18]
-
Post-operative Care: Suture the scalp and provide post-operative analgesia. Monitor the mice closely for recovery and any neurological symptoms.[19]
This compound Formulation and Administration
-
Formulation: this compound is an orally bioavailable compound.[1] For oral administration, it can be formulated in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) with 1% Tween-80.[20]
-
Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage at the desired dose and schedule (e.g., 1 mg/kg or 15 mg/kg, twice daily [BID]).[4][21] The volume of administration is typically 10 mL/kg of body weight.[20]
Efficacy Monitoring and Endpoints
-
Tumor Growth Inhibition (Subcutaneous Models): Continue treatment for a specified period (e.g., 2-3 weeks). At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Survival (Orthotopic Models): Monitor mice daily for signs of tumor-related morbidity, such as weight loss, lethargy, or neurological deficits.[22] The primary endpoint is survival.[4]
-
Animal Welfare: Monitor the body weight of the mice twice weekly.[13] Euthanize mice if they exhibit a body weight loss of more than 15-20%, or if the tumor volume exceeds a predetermined size (e.g., 2000 mm³ for subcutaneous models), or if they show signs of significant distress, in accordance with institutional guidelines.[16][23] No significant weight differences were observed in mice treated with this compound, suggesting good tolerability.[6]
References
- 1. This compound | C19H19F2N7O2 | CID 156371488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]
- 5. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transplantable Subcutaneous Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 16. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 17. animalcare.jhu.edu [animalcare.jhu.edu]
- 18. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound (ICP-723) / InnoCare [delta.larvol.com]
- 22. awionline.org [awionline.org]
- 23. staff.flinders.edu.au [staff.flinders.edu.au]
Application Notes and Protocols for Assessing Zurletrectinib Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zurletrectinib (ICP-723) is a next-generation, orally bioavailable, and selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2] It targets NTRK1 (TrkA), NTRK2 (TrkB), and NTRK3 (TrkC) wild-type kinases and a broad range of acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[3][4][5][6] Tumors harboring NTRK gene fusions can exhibit oncogene addiction to TRK signaling, making them sensitive to TRK inhibition.[7] this compound potently and selectively inhibits TRK kinase activity, thereby blocking downstream signaling pathways, which ultimately leads to the induction of apoptosis and inhibition of cell growth in NTRK fusion-positive cancers.[1][3]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound in relevant cancer cell models. The described assays are essential for preclinical assessment and include cell viability, clonogenic survival, apoptosis induction, and target engagement.
Key Cell-Based Assays for this compound Efficacy
A panel of cell-based assays is crucial for characterizing the anti-tumor activity of this compound. These assays provide quantitative data on its potency and mechanism of action.
-
Cell Viability/Proliferation Assay: To determine the concentration-dependent effect of this compound on the growth of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[8][9]
-
Clonogenic Survival Assay: To assess the long-term effects of this compound on the ability of single cells to form colonies, providing insights into its cytostatic or cytotoxic effects.[1][6][10]
-
Apoptosis Assay: To confirm that the observed reduction in cell viability is due to the induction of programmed cell death. The Caspase-Glo® 3/7 Assay is a sensitive method for detecting caspase-mediated apoptosis.[11][12]
-
Target Engagement and Downstream Signaling Analysis (Western Blot): To verify that this compound inhibits the phosphorylation of TRK kinases and downstream signaling proteins in treated cells.[13][14]
Data Presentation: Efficacy of this compound in NTRK Fusion-Positive Cell Lines
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines harboring wild-type and mutant NTRK fusions.
Table 1: Anti-proliferative Activity of this compound in Ba/F3 Cells with NTRK Fusions [15]
| Cell Line/NTRK Status | This compound IC50 [nM] |
| Ba/F3 TPM3-NTRK1 WT | 1.2 |
| Ba/F3 ETV6-NTRK3 WT | 0.8 |
| Ba/F3 TPM3-NTRK1 G595R | 3.5 |
| Ba/F3 ETV6-NTRK3 G623R | 31.0 |
| Ba/F3 ETV6-NTRK3 G623E | 28.2 |
Table 2: Comparative In Vitro Kinase Inhibition (IC50) [16]
| Kinase | This compound (ICP-723) IC50 [nM] |
| TRKA | < 1 |
| TRKB | < 1 |
| TRKC | < 1 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of TRK kinases.[13] This binding prevents the phosphorylation and activation of the kinase, thereby inhibiting downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.
Caption: this compound inhibits TRK receptor autophosphorylation.
Experimental Workflow: Cell-Based Assays
The general workflow for evaluating this compound efficacy involves cell culture, treatment with the compound, and subsequent analysis using various assays.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Immunopharmacology and Quantitative Analysis of Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents | CoLab [colab.ws]
Application Notes & Protocols: Zurletrectinib Dosage for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zurletrectinib (ICP-723) is a potent, next-generation, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to target cancers with NTRK gene fusions. It demonstrates high efficacy against wild-type TRKA, TRKB, and TRKC kinases and, critically, maintains activity against a majority of acquired resistance mutations that emerge after treatment with first-generation TRK inhibitors.[1][2] Preclinical data highlights its superior potency and enhanced ability to penetrate the blood-brain barrier, making it a promising agent for primary and metastatic central nervous system (CNS) tumors.[1][2][3][4]
These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in common preclinical animal models to guide researchers in designing robust in vivo studies.
Mechanism of Action: TRK Signaling Pathway
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers that lead to the constitutive activation of TRK signaling pathways, such as the RAS/MAPK and PI3K pathways. This uncontrolled signaling promotes tumor cell growth and survival.[5] this compound is a Type I ATP-competitive inhibitor that binds to the ATP-binding pocket of TRK kinases, blocking downstream signaling and inducing apoptosis in cancer cells.[6]
Data Presentation: Preclinical Dosages and Outcomes
The following tables summarize quantitative data from key preclinical studies of this compound.
Table 1: In Vivo Efficacy Studies
| Animal Model | Tumor Model / Cell Line | Drug & Dosage | Route | Key Outcomes & Comparison |
| Mice | Subcutaneous Xenograft (NTRK fusion-positive cells, e.g., KM12 colorectal cancer) | This compound: 1 mg/kg BID | Oral | Inhibited tumor growth at a dose 30 times lower than selitrectinib.[1][2][3][4][7] |
| Mice | Subcutaneous Xenograft (Ba/F3 cells with LMNA-NTRK1 G595R mutation) | This compound: 1 mg/kg BID | Oral | As effective in inhibiting tumor growth as 30 mg/kg BID of selitrectinib.[5] |
| Mice | Orthotopic Glioma Xenograft (TRKA G598R/G670A resistance mutation) | This compound: 15 mg/kg BID | Oral | Significantly extended median survival to 104 days, compared to 66.5 days for repotrectinib (15 mg/kg BID) and 41.5 days for selitrectinib (30 mg/kg BID).[1][2][3][4][7][8] |
BID: Bis in die (twice a day)
Table 2: Pharmacokinetic (PK) Studies
| Animal Model | Drug & Dosage | Route | Key Findings |
| Sprague Dawley (SD) Rats | This compound: 10 mg/kg (single dose) | Oral | Demonstrated superior brain penetration compared to selitrectinib and repotrectinib.[4][5] |
| SD Rats | This compound: 10 mg/kg (single dose) | Oral | Brain/plasma ratio of 15.5% at 2 hours post-administration, compared to 10.2% for repotrectinib and 6.17% for selitrectinib.[4][5] |
| SD Rats | This compound: 10 mg/kg (single dose) | Oral | CSF/plasma ratio was significantly higher (3.04% at 2h) compared to repotrectinib (0.493%) and selitrectinib (0.648%).[5] |
CSF: Cerebrospinal Fluid
Experimental Workflow Visualization
A typical workflow for assessing the efficacy of this compound in a preclinical mouse model involves several key stages, from cell preparation to endpoint analysis.
Experimental Protocols
The following are generalized protocols based on published methodologies for evaluating this compound. Researchers must adapt these protocols to their specific cell lines and institutional IACUC guidelines.
Protocol 1: Subcutaneous Xenograft Model
This model is used to assess the general anti-tumor activity of this compound on peripherally grown tumors.[9][10]
1. Materials
-
NTRK fusion-positive cancer cells (e.g., KM12, Ba/F3-LMNA-NTRK1)
-
Immunocompromised mice (e.g., Athymic Nude, NSG)
-
Complete cell culture media and standard reagents
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
(Optional) Matrigel® or similar basement membrane extract
-
This compound, vehicle control (formulation details should be optimized)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
2. Cell Preparation & Implantation
-
Culture cells under standard conditions to ~80-90% confluency. Ensure cells are in the logarithmic growth phase.[10]
-
Harvest cells using trypsin, wash 2-3 times with sterile PBS, and perform a cell count.
-
Resuspend cells in cold PBS or a 1:1 mixture of PBS:Matrigel at a final concentration of 1-5 x 10⁷ cells/mL. Keep on ice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[11]
3. Treatment and Monitoring
-
Allow tumors to establish and reach a predetermined volume (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 1 mg/kg BID).
-
Administer treatment as scheduled (e.g., oral gavage twice daily).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2.[10]
-
Monitor body weight and general animal health twice weekly as indicators of toxicity.[4][5]
-
Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
Protocol 2: Orthotopic Glioma Model
This model is critical for evaluating the efficacy of this compound against intracranial tumors, leveraging its ability to cross the blood-brain barrier.[12][13]
1. Materials
-
NTRK fusion-positive glioma cells (often engineered and expressing luciferase for imaging)
-
Immunocompromised mice (e.g., Athymic Nude)
-
Stereotactic surgery apparatus
-
Hamilton syringe with a 30-gauge needle
-
Anesthetics and analgesics per approved veterinary protocols
-
Bioluminescence imaging system (e.g., IVIS) and D-luciferin
-
This compound and vehicle control
2. Cell Preparation & Implantation
-
Prepare cells as described in Protocol 1, resuspending them in sterile PBS at a high concentration (e.g., 1-5 x 10⁵ cells in 2-5 µL).
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates targeting a specific brain region (e.g., caudate nucleus).[14]
-
Slowly inject the cell suspension into the brain parenchyma using the Hamilton syringe.[15]
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide post-operative care, including analgesics and warming, as required.
3. Treatment and Monitoring
-
One week post-implantation, confirm tumor engraftment via bioluminescence imaging.[4]
-
Randomize mice into treatment groups based on bioluminescence signal intensity.
-
Initiate treatment with this compound (e.g., 15 mg/kg BID via oral gavage) or vehicle.[4][5]
-
Monitor animal health, body weight, and any neurological symptoms twice weekly.[4][5]
-
The primary endpoint is typically overall survival. Monitor mice daily and euthanize upon reaching humane endpoints (e.g., significant weight loss, severe neurological signs).
Comparative Efficacy of TRK Inhibitors
This compound was developed to overcome the limitations of earlier TRK inhibitors, particularly acquired resistance mutations. Its efficacy profile demonstrates activity against both treatment-naïve and resistant NTRK fusion-positive tumors.
References
- 1. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. This compound (ICP-723) / InnoCare [delta.larvol.com]
- 9. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Zurletrectinib Administration in Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Zurletrectinib (also known as ICP-723), a next-generation, orally bioavailable, and selective pan-tropomyosin-related-kinase (pan-TRK) inhibitor. The protocols detailed below are based on published laboratory studies and are intended to guide researchers in their own investigations of this compound.
Mechanism of Action
This compound is a potent tyrosine kinase inhibitor that targets the neurotrophic tyrosine receptor kinase (NTRK) family of proteins: TRKA, TRKB, and TRKC.[1][2] Upon oral administration, it binds to wild-type TRK proteins, as well as various TRK mutations and fusion proteins that drive the growth of certain cancers.[1] By inhibiting the interaction between neurotrophins and TRK receptors, this compound blocks the activation of downstream signaling pathways, ultimately leading to the induction of apoptosis and the inhibition of cell proliferation in tumors with NTRK alterations.[1] Computational modeling suggests that this compound, a type I inhibitor, occupies the ATP binding pocket of the TRK kinases.[3] Its unique interactions with key residues are predicted to give it high selectivity.[4]
Data Presentation
In Vitro Potency of this compound
| Target Kinase | IC50 (nM) | Reference |
| TRKA | 0.81 | [4] |
| TRKB | 0.145 | [4] |
| TRKC | 0.184 | [4] |
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Drug | Dosage | Outcome | Reference |
| NTRK fusion-positive cells | This compound | 1 mg/kg BID | Inhibited tumor growth at a dose 30 times lower than selitrectinib. | [5] |
| Selitrectinib | 30 mg/kg BID | - | [3] | |
| KM12 (TPM3-NTRK1) | This compound | 0.1, 0.3, 1 mg/kg BID | 1 mg/kg dose showed comparable tumor growth inhibition to 30 mg/kg of larotrectinib and selitrectinib. | [3] |
| Larotrectinib | 30 mg/kg BID | - | [3] | |
| Selitrectinib | 30 mg/kg BID | - | [3] | |
| Ba/F3 (LMNA-NTRK1, TRKA G595R) | This compound | 0.3, 1, 3 mg/kg BID | 1 mg/kg dose was as effective as 30 mg/kg of selitrectinib in inhibiting tumor growth. | [3] |
| Selitrectinib | 30 mg/kg BID | - | [3] |
In Vivo Efficacy in Orthotopic Glioma Models
| Mouse Glioma Orthotopic Xenograft Model | Drug | Dosage | Median Survival (days) | P-value | Reference |
| Trka G598R/G670A mutation | This compound | 15 mg/kg BID | 104 | < 0.05 | [5][6] |
| Repotrectinib | 15 mg/kg BID | 66.5 | - | [5][6] | |
| Selitrectinib | 30 mg/kg BID | 41.5 | - | [5][6] |
Brain Penetration in Rats
| Drug | Dose | Time Point | Brain/Plasma Ratio (%) | Reference |
| This compound | 10 mg/kg (single oral dose) | 0.5 hours | 7.17 | [7] |
| 2 hours | 15.5 | [7] | ||
| Repotrectinib | 10 mg/kg (single oral dose) | 2 hours | 10.2 | [7] |
| Selitrectinib | 10 mg/kg (single oral dose) | 2 hours | 6.17 | [7] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against TRK kinases.
Materials:
-
Recombinant TRKA, TRKB, and TRKC kinases
-
This compound
-
ATP
-
Kinase buffer
-
Substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the recombinant TRK kinase to each well of a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. Substrate and ATP concentrations should be optimized and are typically around the Km for each kinase.[8]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4][8]
Cell Viability Assay
This protocol is to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the NTRK fusion-positive cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response curves.
Western Blot Analysis
This protocol is for analyzing the inhibition of TRK signaling pathways by this compound.
Materials:
-
NTRK fusion-positive cells
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pTRK, anti-TRK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat NTRK fusion-positive cells with this compound (e.g., 100 nM) for a specified time (e.g., 30 minutes).[8]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model. All animal studies must be conducted in accordance with approved animal care and use committee protocols.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude female mice, 6-8 weeks old)[3]
-
NTRK fusion-positive cancer cells (e.g., KM12 or Ba/F3 cells)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)[3]
-
Oral gavage needles
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., five to six million cells) into the flank of each mouse.[3]
-
Monitor tumor growth regularly.
-
When tumors reach a specific volume (e.g., ~150 mm³), randomize the mice into treatment and control groups (e.g., 8 mice per group).[3]
-
Administer this compound orally (e.g., by gavage) at the desired doses and schedule (e.g., twice daily, BID).[3] The vehicle used for this compound can be 0.5% methylcellulose. For other compounds like selitrectinib and repotrectinib, a formulation of 0.5% methylcellulose containing 10% Cremophor EL has been used.[3]
-
Measure tumor volume and body weight twice weekly.[3]
-
Continue treatment for a predetermined period (e.g., 10 to 23 days).[3]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis if required.
Visualizations
TRK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the TRK signaling pathway by this compound.
General Experimental Workflow for this compound Evaluation
Caption: A general workflow for the preclinical evaluation of this compound.
References
- 1. This compound | C19H19F2N7O2 | CID 156371488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 6. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Zurletrectinib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zurletrectinib is a potent, next-generation, orally bioavailable pan-tropomyosin-related-kinase (TRK) inhibitor designed to target tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions.[1][2] It demonstrates activity against wild-type TRKA, TRKB, and TRKC kinases, as well as mutations that confer resistance to first-generation TRK inhibitors.[1] The mechanism of action involves the inhibition of TRK autophosphorylation and downstream signaling pathways, ultimately leading to apoptosis in cancer cells.
Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound and to confirm its target engagement within cancer cells. This document provides detailed protocols for assessing the inhibitory effect of this compound on TRK phosphorylation and downstream signaling pathways.
Signaling Pathway and Experimental Workflow
The binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation cascade activates downstream signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.
The following workflow outlines the key steps for assessing this compound's target engagement using Western blot analysis.
Experimental Protocols
This protocol is based on methodologies reported for the analysis of this compound's effect on NTRK fusion-positive cancer cell lines.[3]
Materials and Reagents
-
Cell Lines: Human cancer cell lines harboring NTRK fusions (e.g., KM12, CUTO-3).
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels, running buffer, and loading buffer.
-
Western Blot: PVDF membranes, transfer buffer, and blotting apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Phospho-TRKA (Tyr674/675)
-
pan-TRK
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture NTRK fusion-positive cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer with inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with loading buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-TRK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total TRK, total ERK, and β-actin.
-
Quantify band intensities using densitometry software. Normalize the intensity of phospho-proteins to their respective total protein levels and then to the loading control.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table to facilitate comparison of the inhibitory effects of this compound at different concentrations.
| This compound (nM) | p-TRK / Total TRK (Normalized Intensity) | % Inhibition of p-TRK | p-ERK / Total ERK (Normalized Intensity) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% | 1.00 | 0% |
| 1 | 0.45 | 55% | 0.52 | 48% |
| 10 | 0.12 | 88% | 0.18 | 82% |
| 100 | 0.03 | 97% | 0.05 | 95% |
Conclusion
Western blotting is an indispensable tool for confirming the on-target activity of this compound. The provided protocols and guidelines offer a robust framework for researchers to investigate the molecular pharmacology of this next-generation TRK inhibitor. By quantifying the inhibition of TRK phosphorylation and downstream signaling, these methods provide critical data for preclinical and clinical development programs.
References
- 1. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 2. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]
- 3. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Assessing Zurletrectinib Brain Penetration
Introduction
Zurletrectinib is a next-generation, pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to be effective against both wild-type and mutant TRK kinases, which are implicated in various cancers.[1][2][3] A critical feature for neuro-oncology applications is a drug's ability to cross the blood-brain barrier (BBB) to treat primary central nervous system (CNS) tumors and brain metastases.[1] Preclinical studies have demonstrated that this compound has potent brain penetration and significant intracranial activity.[1][2][3] In comparative studies with other TRK inhibitors, selitrectinib and repotrectinib, this compound showed increased brain penetration in rats.[1][2][4][5] This document provides detailed application notes and protocols for assessing the brain penetration of this compound, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Preclinical pharmacokinetic studies in male Sprague Dawley rats provide quantitative measures of this compound's brain and cerebrospinal fluid (CSF) penetration following a single 10 mg/kg oral dose.[1] The data, summarized below, compares this compound to other next-generation TRK inhibitors, repotrectinib and selitrectinib.[1]
| Compound | Time Point | Brain/Plasma Ratio (%) | CSF/Plasma Ratio (%) |
| This compound | 0.5 hours | 7.17 | 2.81 |
| 2 hours | 15.5 | 3.04 | |
| Repotrectinib | 0.5 hours | Not Reported | 0.478 |
| 2 hours | 10.2 | 0.493 | |
| Selitrectinib | 0.5 hours | Not Reported | 0.476 |
| 2 hours | 6.17 | 0.648 |
Data sourced from pharmacokinetic studies in rats.[1][6]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Assessment of Brain Penetration in Rodents
This protocol describes a standard method for determining the brain-to-plasma and CSF-to-plasma concentration ratios of a test compound in a rodent model, based on the preclinical evaluation of this compound.[1]
Objective: To quantify the concentration of this compound in the plasma, brain tissue, and cerebrospinal fluid (CSF) at specific time points after oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Sprague Dawley rats
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Cisterna magna puncture equipment (e.g., glass capillary tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing:
-
Acclimate male Sprague Dawley rats for at least 3 days prior to the study.
-
Fast animals overnight before dosing, with water provided ad libitum.
-
Prepare a formulation of this compound at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer a single oral dose via gavage.[1]
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5 and 2 hours post-dose), anesthetize a cohort of animals.[1]
-
Blood Collection: Collect blood via cardiac puncture into anticoagulant tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
CSF Collection: Perform a cisterna magna puncture to collect CSF. Immediately freeze the sample on dry ice and store at -80°C.
-
Brain Collection: Following blood and CSF collection, perfuse the animal with ice-cold saline to remove intravascular blood from the brain.
-
Excise the brain, rinse with cold saline, blot dry, and record the weight. Immediately freeze on dry ice and store at -80°C.
-
-
Sample Processing and Analysis:
-
Plasma: Perform protein precipitation on plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant for analysis.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation on the brain homogenate, centrifuge, and collect the supernatant.
-
CSF: Due to low protein content, CSF may be directly analyzed or require minimal processing.
-
Quantify the concentration of this compound in all processed samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Brain/Plasma Ratio (%): (Concentration in Brain / Concentration in Plasma) * 100
-
CSF/Plasma Ratio (%): (Concentration in CSF / Concentration in Plasma) * 100
-
Protocol 2: In Vivo Efficacy Assessment in Orthotopic Glioma Models
This protocol is essential for determining if sufficient brain penetration translates to therapeutic efficacy against intracranial tumors. This compound was evaluated in mouse glioma orthotopic xenografts harboring TRK mutations.[1][6]
Objective: To assess the anti-tumor activity and survival benefit of this compound in a clinically relevant intracranial tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioma cells harboring relevant NTRK fusions/mutations (e.g., Bcan-Ntrk1)
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system and substrate (if cells are luciferase-tagged)
-
This compound and vehicle
-
Dosing equipment (e.g., oral gavage needles)
Methodology:
-
Tumor Cell Culture: Culture the selected glioma cell line under standard conditions. If using bioluminescence for monitoring, ensure cells are stably transfected with a luciferase reporter gene.
-
Intracranial Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject a suspension of glioma cells into the desired brain region (e.g., striatum).
-
Allow the animals to recover and for the tumors to establish (typically 5-7 days).[6]
-
-
Tumor Burden Confirmation & Randomization:
-
Confirm tumor engraftment and measure baseline tumor burden, typically via bioluminescence imaging.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 15 mg/kg, comparator drugs).[6]
-
-
Drug Administration:
-
Begin daily or twice-daily treatment with this compound or vehicle via the desired route (e.g., oral gavage).[6]
-
Continue treatment for a specified duration or until a humane endpoint is reached.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health regularly as a measure of treatment tolerability.
-
Periodically measure tumor growth using bioluminescence imaging.
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia for each animal.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare survival distributions between treatment groups using a log-rank test.[1]
-
Analyze changes in tumor bioluminescence over time.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
In vitro models are valuable for initial screening and mechanistic studies of a drug's ability to cross the BBB.[7][8][9] A co-culture model using brain endothelial cells and astrocytes provides a more physiologically relevant system than a simple monoculture.[7][10]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.
Materials:
-
Transwell inserts (e.g., polycarbonate membrane, 0.4 µm pore size)
-
Multi-well plates
-
Primary or immortalized brain endothelial cells (e.g., hCMEC/D3)
-
Primary astrocytes
-
Cell culture medium and supplements
-
This compound and analytical standard
-
Lucifer Yellow (paracellular permeability marker)
-
LC-MS/MS system
Methodology:
-
Model Setup (Co-Culture):
-
Coat the bottom of the multi-well plate with a suitable substrate (e.g., collagen) and seed astrocytes. Allow them to form a confluent layer.
-
Coat the apical side of the Transwell insert membrane and seed brain endothelial cells.
-
Place the inserts containing endothelial cells into the wells with the astrocytes, creating a non-contact co-culture system.
-
Culture for several days to allow the endothelial cells to form a tight monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the integrity of the monolayer. A high TEER value is indicative of tight junction formation.
-
Perform a Lucifer Yellow permeability assay to confirm low paracellular flux.
-
-
Permeability Experiment (Apical to Basolateral):
-
Replace the medium in the apical (upper) and basolateral (lower) chambers with a transport buffer.
-
Add this compound at a known concentration to the apical chamber.
-
At various time points (e.g., 15, 30, 60, 120 min), take a sample from the basolateral chamber. Replace the volume with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the rate of transport (dQ/dt).
-
Calculate the apparent permeability coefficient (Papp) using the formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where: dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
References
- 1. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Models of the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro models of the blood-brain barrier | Acta Neurobiologiae Experimentalis [ane.pl]
- 10. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective | MDPI [mdpi.com]
Application Notes and Protocols: Zurletrectinib for NTRK Fusion-Positive Cancers
Introduction
Zurletrectinib (ICP-723) is a next-generation, orally available, potent, and highly selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It is designed to target oncogenic fusions of the neurotrophic tyrosine receptor kinase genes (NTRK1, NTRK2, NTRK3) that are drivers in a wide range of adult and pediatric solid tumors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the preclinical and clinical use of this compound.
It is important to note that as of late 2025, published data on this compound focuses exclusively on its use as a monotherapy. There are currently no publicly available preclinical or clinical studies evaluating this compound in combination with other cancer therapies. However, the developer of this compound, InnoCare Pharma, has indicated a future strategic direction that includes exploring combination therapies.[1] This document, therefore, summarizes the extensive data available for this compound as a single agent.
Mechanism of Action
This compound is a Type I ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2] In cancers harboring NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. These pathways include the MAPK/ERK and PI3K/AKT pathways. This compound binds to the ATP-binding pocket of the TRK kinase domain, blocking its autophosphorylation and the subsequent activation of these downstream pathways.[3] A key feature of this compound is its potent activity against a wide range of mutations in the TRK kinase domain that confer resistance to first-generation TRK inhibitors like larotrectinib.[4]
Quantitative Data Summary
Preclinical Efficacy
This compound has demonstrated superior potency compared to first- and other next-generation TRK inhibitors, particularly against acquired resistance mutations.
Table 1: Comparative In Vitro Activity of TRK Inhibitors
| TRK Kinase / Mutation | This compound IC₅₀ (nM) | Selitrectinib IC₅₀ (nM) | Repotrectinib IC₅₀ (nM) | Larotrectinib IC₅₀ (nM) |
|---|---|---|---|---|
| TRKA WT | Low nM | Low nM | Low nM | Low nM |
| TRKA G595R (Solvent Front) | Potent | Active | Active | Resistant |
| TRKA G667C (Solvent Front) | Potent | Active | Active | Resistant |
| TRKA G598R/G670A (Murine) | Potent | Less Active | Less Active | Resistant |
Note: Specific IC₅₀ values are often proprietary. "Potent" and "Low nM" indicate high activity as described in the literature. Data synthesized from multiple sources.[4][5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment and Dose | Key Findings | Reference |
|---|---|---|---|
| NTRK fusion-positive subcutaneous xenograft | This compound (1 mg/kg BID) vs. Selitrectinib | Inhibited tumor growth at a 30-fold lower dose than selitrectinib. | [5] |
| Orthotopic mouse glioma xenograft (TRKA G598R/G670A mutation) | this compound (15 mg/kg) vs. Selitrectinib (30 mg/kg) vs. Repotrectinib (15 mg/kg) | Significantly improved median survival: 104 days (this compound) vs. 41.5 days (Selitrectinib) and 66.5 days (Repotrectinib). |[5] |
Table 3: Pharmacokinetic Properties - Brain Penetration
| Drug | Dose | Time Point | Brain/Plasma Ratio | CSF/Plasma Ratio | Reference |
|---|---|---|---|---|---|
| This compound | 10 mg/kg | 0.5 hr | 7.17% | 2.81% | [6] |
| 2 hr | 15.5% | 3.04% | [6][7] | ||
| Repotrectinib | 10 mg/kg | 0.5 hr | - | 0.478% | [6] |
| 2 hr | 10.2% | 0.493% | [6][7] | ||
| Selitrectinib | 10 mg/kg | 0.5 hr | - | 0.476% | [6] |
| 2 hr | 6.17% | 0.648% | [6][7] |
Data from pharmacokinetic studies in Sprague Dawley rats.
Clinical Efficacy and Safety
Clinical trials have demonstrated promising antitumor activity and a manageable safety profile for this compound.
Table 4: Summary of Clinical Trial Results for this compound (NCT04685226)
| Parameter | Finding | Patient Population | Reference |
|---|---|---|---|
| Objective Response Rate (ORR) | 90% (as of July 31, 2025) | Pediatric and adolescent patients with NTRK/ROS1-altered solid tumors. | [8] |
| 80-90% | Adult patients with NTRK gene fusion-positive cancers (dose ≥8 mg). | [7] | |
| Response in TRKi-Resistant Patients | All patients resistant to first-generation TRK inhibitors achieved partial responses. | Pediatric and adolescent patients. | [8] |
| Intracranial Response | 2 out of 3 patients with brain metastases achieved an intracerebral response. | - | [8] |
| Durability (as of Nov 23, 2024) | Median Duration of Response (DOR) not reached. | - | [8] |
| 12-month DOR rate: 92.0% | - | [8] | |
| Progression-Free Survival (PFS) | Median PFS not reached. | - | [8] |
| | 12-month PFS rate: 90.5% | - |[8] |
Table 5: Safety Profile of this compound
| Adverse Events | Details | Reference |
|---|---|---|
| Dose-Limiting Toxicities | None observed. | [8] |
| Treatment-Related Adverse Events (TRAEs) | Primarily Grade 1 or 2. The most common were increased ALT and anemia. | [8][9] |
| TRAEs leading to dose reduction or discontinuation | None reported. | [9] |
| Recommended Phase 2 Dose (RP2D) | 7.2 mg/m² for pediatric patients; 8 mg/m² for adolescent patients. |[8] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Model
This protocol provides a general methodology for assessing the in vivo efficacy of this compound in a mouse xenograft model, based on published studies.[4][5]
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous or orthotopic NTRK fusion-positive cancer model.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., from a patient-derived model or an engineered line).
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Matrigel or similar basement membrane matrix.
-
This compound, formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Cell Implantation:
-
For subcutaneous models: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Inject approximately 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
For orthotopic models (e.g., glioma): Follow established stereotactic injection protocols to implant cells into the relevant organ (e.g., brain).[6]
-
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound or vehicle control via oral gavage at the specified dose and schedule (e.g., 1-15 mg/kg, once or twice daily).[5]
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice as indicators of toxicity.
-
For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume >2000 mm³, significant weight loss, or neurological symptoms for brain tumor models).[6][7]
-
-
Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., t-test or ANOVA). For survival studies, generate Kaplan-Meier curves and perform log-rank tests.
Protocol 2: Cell Viability (IC₅₀) Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Objective: To quantify the potency of this compound in inhibiting the proliferation of NTRK fusion-positive cancer cells.
Materials:
-
NTRK fusion-positive cancer cell line.
-
Complete growth medium.
-
96-well cell culture plates.
-
This compound stock solution (e.g., in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).
-
Plate reader (luminometer or fluorometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Mechanisms of Resistance
A major advantage of this compound is its ability to overcome on-target resistance mechanisms that arise during treatment with first-generation TRK inhibitors. These mutations typically occur in the TRK kinase domain.
-
Solvent Front Mutations (e.g., TRKA G595R): These mutations are located at the "front door" of the ATP-binding pocket and cause steric hindrance, preventing the binding of first-generation inhibitors.
-
Gatekeeper Mutations (e.g., TRKA F589L): These mutations are located deeper in the ATP-binding pocket and can also disrupt inhibitor binding.
-
xDFG Motif Mutations (e.g., TRKA G667C): These mutations are in the activation loop and can also confer resistance.
This compound's chemical structure is designed to effectively bind to the TRK kinase domain despite these conformational changes, thereby retaining its inhibitory activity.[4][10]
Conclusion
This compound is a highly potent, next-generation pan-TRK inhibitor with significant activity against wild-type NTRK fusions and clinically important resistance mutations. Its excellent preclinical efficacy, superior brain penetration, and promising clinical activity and safety profile make it a valuable agent for the treatment of NTRK fusion-positive solid tumors. Further research may explore its potential in combination therapies to further enhance its anti-cancer activity and overcome potential future resistance mechanisms.
References
- 1. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]
- 2. InnoCare Announces Approval of Clinical Trial of pan-TRK Inhibitor this compound for the Treatment of Pediatric Patients in China [businesswire.com]
- 3. InnoCare to commence trial of this compound in paediatric population [clinicaltrialsarena.com]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 6. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell Lines Resistant to First-Generation TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase (TRK) inhibitors, such as larotrectinib and entrectinib, have shown significant efficacy in treating cancers harboring NTRK gene fusions. However, as with many targeted therapies, acquired resistance can limit their long-term effectiveness. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies. These application notes provide a comprehensive guide to developing and characterizing cell lines with acquired resistance to first-generation TRK inhibitors, serving as invaluable tools for preclinical research.
Mechanisms of Acquired Resistance
Acquired resistance to first-generation TRK inhibitors predominantly falls into two categories:
-
On-Target Resistance: This involves the emergence of secondary mutations within the NTRK kinase domain that directly interfere with inhibitor binding. The most frequently observed are solvent front mutations.[1][2][3][4][5]
-
Off-Target Resistance: This occurs through the activation of alternative signaling pathways that bypass the oncogenic dependence on TRK signaling.[4][6][7][8][9][10][11][12]
Summary of Resistance Mechanisms
| Resistance Category | Mechanism | Examples | References |
| On-Target | Solvent Front Mutations | NTRK1 G595R, NTRK3 G623R/G623E | [1][2][3][4] |
| Gatekeeper Mutations | NTRK1 F589L, NTRK3 F617I | [2][3] | |
| xDFG Motif Mutations | NTRK1 G667C | [1] | |
| Off-Target | MAPK Pathway Activation | BRAF V600E mutation, KRAS G12C/G12D/G12A mutations | [4][6][7][10][11] |
| Receptor Tyrosine Kinase (RTK) Bypass | MET Amplification, IGF1R Activation | [4][8][9][10] | |
| PI3K/AKT Pathway Activation | PTEN Downregulation | [8] |
Experimental Protocols
Protocol 1: Generation of TRK Inhibitor-Resistant Cell Lines via Dose Escalation
This protocol describes the generation of resistant cell lines by continuous exposure to gradually increasing concentrations of a first-generation TRK inhibitor.[13][14][15]
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12, HCC78)
-
First-generation TRK inhibitor (e.g., larotrectinib, entrectinib)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Methodology:
-
Determine the initial inhibitor concentration:
-
Initial exposure:
-
Seed the parental cells at a standard density.
-
Culture the cells in the presence of the starting concentration of the TRK inhibitor.
-
Initially, the drug can be present for a defined period (e.g., 48-72 hours), followed by a recovery period in drug-free medium.[13]
-
-
Dose escalation:
-
Once the cells have recovered and reached approximately 80% confluency, passage them and re-expose them to a slightly higher drug concentration (e.g., 1.5- to 2-fold increase).[13][18]
-
Continue this stepwise increase in concentration. If significant cell death occurs (e.g., >50%), maintain the culture at the previous concentration until the growth rate recovers.[15][18]
-
Cryopreserve cells at each successful concentration step.[13]
-
-
Establishment of a resistant line:
-
A cell line is considered resistant when it can proliferate steadily at a concentration significantly higher than the parental IC50 (e.g., >10-fold).
-
The entire process can take several months.[19]
-
-
Maintenance of resistant cell lines:
-
Once established, the resistant cell line should be continuously cultured in the presence of the final concentration of the TRK inhibitor to maintain the resistant phenotype.
-
Protocol 2: Characterization of Resistant Cell Lines
1. Assessment of Drug Sensitivity (IC50 Determination)
-
Assay: Cell viability assay (MTT, MTS, or CCK-8).[16]
-
Procedure:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat with a serial dilution of the TRK inhibitor for 72 hours.
-
Add the viability reagent and measure the absorbance according to the manufacturer's protocol.
-
Calculate the IC50 values and the resistance index (RI = IC50 resistant / IC50 parental). A significant increase in the RI confirms resistance.[13][15]
-
2. Analysis of On-Target Mutations (NGS)
-
Assay: Next-Generation Sequencing (NGS) of the NTRK gene.
-
Procedure:
3. Analysis of Bypass Signaling Pathways (Western Blot)
-
Procedure:
-
Prepare protein lysates from parental and resistant cells, both with and without TRK inhibitor treatment.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with antibodies against total and phosphorylated forms of TRK, AKT, and ERK.
-
Analyze the phosphorylation status to identify activated bypass pathways. For example, sustained p-ERK or p-AKT in the presence of the inhibitor in resistant cells suggests bypass activation.[6][8][20]
-
4. Colony Formation Assay
-
Assay: Assesses the long-term proliferative capacity of cells.[6]
-
Procedure:
-
Seed a low number of parental and resistant cells in 6-well plates.
-
Treat with the TRK inhibitor at a concentration that inhibits the parental cells.
-
Allow colonies to form over 1-2 weeks.
-
Stain the colonies (e.g., with crystal violet) and count them. Resistant cells will form more colonies than parental cells in the presence of the drug.
-
Visualizations
Signaling Pathways
Caption: TRK signaling and mechanisms of resistance.
Experimental Workflow
References
- 1. ctDNA analysis of NTRK fusion and mechanisms of acquired resistance to TRK inhibitors. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Zurletrectinib Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocols for Zurletrectinib (ICP-723), a potent, next-generation, pan-tropomyosin receptor kinase (TRK) inhibitor developed by InnoCare Pharma. This compound has demonstrated significant efficacy and a favorable safety profile in treating patients with advanced solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.
Introduction
This compound is an orally bioavailable small molecule inhibitor targeting TRKA, TRKB, and TRKC kinases.[1][2] NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric tumors.[3][4] this compound has shown potent activity against wild-type TRK kinases and various acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[1][4] Furthermore, preclinical studies have highlighted its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Clinical Efficacy of this compound in Patients with NTRK Fusion-Positive Solid Tumors
| Efficacy Endpoint | Patient Population | Result | Citation |
| Objective Response Rate (ORR) | Adult | 83.7% (95% CI: 70.3, 92.7) | [6] |
| Adult (at doses ≥8 mg) | 80% - 90% | [5] | |
| Pediatric and Adolescent | 90% | [7][8] | |
| TRK inhibitor-naïve Pediatric and Adolescent | 100% (95% CI 54.1, 100.0) | [9] | |
| Complete Response (CR) | Adult | 10.2% | [6] |
| Pediatric (previously progressed on 1st-gen TRK inhibitor) | 1 patient achieved CR | [9] | |
| Partial Response (PR) | Patients resistant to 1st-gen TRK inhibitors | All achieved PR | [7][8] |
| Intracerebral ORR | Adult patients with brain metastases | 66.7% (2 out of 3 patients) | [6] |
| 12-Month Duration of Response (DOR) Rate | Adult | 92.0% | [6][7] |
| 12-Month Progression-Free Survival (PFS) Rate | Adult | 90.5% | [6][7] |
| Median Time to Response | Adolescent | 1.0 month (95% CI: 0.99, NE) | [9] |
| Pediatric | 0.9 month (95% CI: 0.89, NE) | [9] |
Table 2: Recommended Phase 2 Dose (RP2D)
| Patient Population | Recommended Phase 2 Dose | Citation |
| Adolescent (12 to 18 years) | 8 mg (fixed dose tablet) | [7][8][9] |
| Pediatric (<12 years) | 7.2 mg/m² (orally disintegrating tablet based on BSA) | [7][8][9] |
Table 3: Preclinical Brain Penetration of this compound and Other TRK Inhibitors
| TRK Inhibitor | Brain/Plasma Ratio at 2 hours | Citation |
| This compound | 15.5% | [5] |
| Repotrectinib | 10.2% | [5] |
| Selitrectinib | 6.17% | [5] |
Table 4: Preclinical Median Survival in Orthotopic Glioma Models
| Treatment | Median Survival (days) | Citation |
| This compound | 104 | [5] |
| Repotrectinib | 66.5 | [5] |
| Selitrectinib | 41.5 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical evaluation of this compound.
Phase I/II Clinical Trial Protocol (NCT04685226 & NCT05745623)
This protocol is a composite based on available information for the Phase I/II and pivotal Phase II trials.
3.1.1. Study Objectives:
-
Primary: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Secondary: To assess the anti-tumor activity (ORR, DOR, PFS), and to characterize the pharmacokinetic (PK) profile of this compound.
3.1.2. Patient Eligibility Criteria:
-
Inclusion:
-
Histopathologically confirmed, surgically unresectable, locally advanced or metastatic solid tumors.
-
Documented NTRK gene fusion.
-
Age ≥12 years for adolescent cohorts and 2 to <12 years for pediatric cohorts.
-
At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
-
Failure of standard clinical care or no effective therapy available.
-
-
Exclusion:
-
Prior treatment with a TRK inhibitor may be an exclusion criterion for TRK inhibitor-naïve cohorts.
-
Active, uncontrolled central nervous system (CNS) metastases (patients with treated, stable brain metastases may be eligible).
-
Clinically significant cardiovascular, renal, or hepatic impairment.
-
3.1.3. Drug Administration:
-
This compound is administered orally.
-
Adolescent patients receive a fixed dose in tablet form.
-
Pediatric patients receive an orally disintegrating tablet with the dose calculated based on body surface area (BSA).
-
Dose escalation in the Phase I part of the study follows a standard 3+3 design to determine the MTD.
3.1.4. Tumor Response Assessment:
-
Tumor assessments are performed by an Independent Review Committee (IRC) and investigators.
-
Radiological assessments (CT or MRI) are conducted at baseline and then at regular intervals (e.g., every 8 weeks).
-
Tumor response is evaluated based on RECIST 1.1 for solid tumors and Response Assessment in Neuro-Oncology (RANO) criteria for brain metastases.
3.1.5. Safety and Tolerability Assessment:
-
Adverse events (AEs) are monitored throughout the study and graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment in the dose-escalation phase.
3.1.6. Pharmacokinetic (PK) Analysis:
-
Serial blood samples are collected at pre-defined time points before and after this compound administration.
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated using non-compartmental analysis.
Preclinical In Vivo Xenograft Studies
3.2.1. Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.
-
Subcutaneous xenograft models are established by injecting human cancer cell lines with known NTRK fusions.
-
For intracranial activity studies, orthotopic glioma models are created by intracranially implanting NTRK fusion-positive glioma cells.
3.2.2. Drug Administration and Dosing:
-
This compound and comparator TRK inhibitors are administered orally once or twice daily.
-
Vehicle control is administered to a separate group of animals.
-
Dosing is based on body weight.
3.2.3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous models.
-
For orthotopic models, survival is the primary endpoint.
-
Body weight is monitored as an indicator of toxicity.
3.2.4. Brain Penetration Assessment:
-
Rats are administered a single oral dose of this compound or comparator drugs.
-
At specified time points (e.g., 0.5 and 2 hours post-dose), blood and brain tissue are collected.
-
Drug concentrations in plasma and brain homogenates are quantified by LC-MS/MS to determine the brain/plasma ratio.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow.
References
- 1. This compound | C19H19F2N7O2 | CID 156371488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A survey of the way pharmacokinetics are reported in published phase I clinical trials, with an emphasis on oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality of pharmacokinetic research in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming solubility issues with Zurletrectinib in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with Zurletrectinib in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on published research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] A concentration of 10 mM in DMSO is a commonly used starting point for creating stock solutions, which should be stored at -20°C.[1][2]
Q2: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for many small molecule inhibitors. This is often due to the compound's low aqueous solubility. Here are a few steps to troubleshoot this issue:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically <0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the most commonly reported solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be viable options for creating stock solutions. However, their compatibility with your specific in vitro assay must be validated. It is crucial to perform a vehicle control to assess the impact of the chosen solvent on your experimental system.
Q4: How can I visually confirm if this compound has precipitated in my cell culture media?
A4: Precipitation can sometimes be observed as a faint cloudiness or as microscopic crystals. You can examine a sample of your final working solution under a light microscope. If you observe crystalline structures, it is a clear indication of precipitation.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
If you observe precipitation in your DMSO stock solution, it may be due to the storage conditions or exceeding the solubility limit.
Troubleshooting Steps:
-
Warm the solution: Gently warm the stock solution to 37°C in a water bath.
-
Vortex or sonicate: After warming, vortex the solution vigorously or use a bath sonicator to aid in redissolving the compound.
-
Prepare a fresh, lower concentration stock: If the precipitate does not redissolve, it is advisable to prepare a fresh stock solution at a slightly lower concentration.
Issue 2: Inconsistent Assay Results Attributed to Poor Solubility
Inconsistent or non-reproducible results in your in vitro assays could be a consequence of poor solubility and precipitation of this compound at the working concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent Name | Abbreviation | Typical Stock Concentration | Reference |
| Dimethyl Sulfoxide | DMSO | 10 mM | [1][2] |
Table 2: General Strategies for Improving Compound Solubility in Aqueous Media
| Strategy | Description | Considerations |
| Co-solvents | Increase the percentage of an organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. | Must be compatible with the assay and within the tolerance limits of the cells or proteins being studied. Always use a vehicle control. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility. | The pH must be within the physiological range for cell-based assays and should not affect the activity of the compound or target. |
| Use of Surfactants | Non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 can be used at low concentrations to improve solubility. | Can interfere with some assay formats and may have effects on cell membranes. |
| Complexation | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. | The cyclodextrin-drug complex may have different activity compared to the free drug. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of this compound is approximately 415.4 g/mol [3]), you would need 0.4154 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
Perform a serial dilution of the 10 mM stock solution in DMSO if very low final concentrations are required.
-
Add a small volume of the this compound DMSO stock (or a diluted stock) to the pre-warmed aqueous media. It is recommended to add the DMSO stock to the aqueous solution and not the other way around.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your assay as soon as possible.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in vitro.
References
Optimizing Zurletrectinib dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing Zurletrectinib dosage to minimize off-target effects during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, next-generation, ATP-competitive pan-Tropomyosin Receptor Kinase (TRK) inhibitor. It targets TRKA, TRKB, and TRKC wild-type kinases and is also highly active against acquired resistance mutations that can arise during treatment with first-generation TRK inhibitors.[1][2][3][4] Its unique fluoropyrrolidine moiety is predicted to create specific interactions within the ATP-binding pocket of TRK kinases, contributing to its high selectivity.[1]
Q2: What are the known on-target potencies of this compound?
In vitro kinase assays have determined the following IC50 values for this compound against wild-type TRK kinases[1]:
| Target Kinase | IC50 (nM) |
| TRKA | 0.81 |
| TRKB | 0.145 |
| TRKC | 0.184 |
Q3: What are the most commonly observed off-target effects or adverse events associated with this compound in clinical settings?
Clinical trial data indicates that this compound has a favorable safety profile, with most treatment-related adverse events (TRAEs) being Grade 1 or 2.[5][6] The most frequently reported TRAEs include:
-
Increased Alanine Aminotransferase (ALT)
-
Increased Aspartate Aminotransferase (AST)
-
Anemia
-
Weight gain
-
Dizziness
Dose-limiting toxicities have not been observed in clinical trials, and TRAEs leading to dose reduction or discontinuation are infrequent.[5][6]
Q4: What are the recommended starting doses for in vivo preclinical experiments?
Published preclinical studies have demonstrated significant anti-tumor efficacy at the following dosages:
| Animal Model | Dosage | Efficacy |
| Xenograft models (NTRK fusion-positive cells) | 1 mg/kg BID | Inhibited tumor growth at a dose 30 times lower than selitrectinib.[2][3] |
| Orthotopic mouse glioma xenograft (TRKA resistance mutation) | 15 mg/kg BID | Significantly improved survival compared to selitrectinib and repotrectinib.[2][3] |
Q5: What are the recommended doses for clinical use?
In a phase 1/2 clinical trial, the recommended phase 2 doses (RP2D) were determined to be[5][6][7]:
| Patient Population | Recommended Phase 2 Dose (RP2D) |
| Pediatric Patients | 7.2 mg/m² |
| Adolescent Patients | 8 mg/m² |
Troubleshooting Guide: Managing Off-Target Effects
Issue: Elevated liver enzymes (ALT/AST) are observed in our cell-based or in vivo model.
Possible Cause: This may be an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed phenotype is not due to excessive on-target TRK inhibition. Analyze downstream signaling pathways of TRK (e.g., MAPK, PI3K) to confirm appropriate levels of inhibition.
-
Dose Reduction: If on-target inhibition is confirmed and liver enzyme elevation persists, consider a dose-reduction experiment. Systematically lower the this compound concentration to identify a dose that maintains on-target efficacy while minimizing hepatotoxicity.
-
In Vitro Toxicity Assay: Perform a cytotoxicity assay using a relevant liver cell line (e.g., HepG2) to determine the direct cytotoxic potential of this compound on hepatocytes.
-
Monitor in In Vivo Studies: In animal studies, regularly monitor liver function through blood tests. If significant elevations are observed, consider dose adjustments or the use of hepatoprotective agents if appropriate for the experimental design.
Issue: We are observing unexpected phenotypic changes in our experiments that are not consistent with TRK inhibition.
Possible Cause: This could be due to inhibition of an unknown off-target kinase. While this compound is highly selective, off-target activity is a possibility, especially at higher concentrations.
Troubleshooting Steps:
-
Kinase Selectivity Profiling: To identify potential off-target kinases, it is recommended to perform a comprehensive kinase selectivity profiling assay. This involves screening this compound against a large panel of kinases to determine its inhibitory activity at various concentrations.
-
Literature Review: Conduct a thorough literature search for the identified off-target kinases to understand their biological functions and potential contribution to the observed phenotype.
-
Dose-Response Curve: Generate a dose-response curve for the unexpected phenotype to determine if it is dose-dependent and correlates with the IC50 of a potential off-target kinase.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase or by activating its downstream signaling pathway to see if the unexpected phenotype is reversed.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., TRKA, TRKB, TRKC)
-
Kinase-specific substrate
-
ATP
-
This compound (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound dilution to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells harboring an NTRK fusion.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM12)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed the NTRK fusion-positive cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Measure cell viability using a cell viability reagent according to the manufacturer's protocol.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: this compound inhibits TRK signaling pathways.
Caption: Workflow for this compound dose optimization.
Caption: Logic for troubleshooting adverse events.
References
- 1. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 3. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Latest Data of InnoCare's this compound Orally Presented at SIOP 2025 | INNOCARE [innocarepharma.com]
- 7. This compound (ICP-723) / InnoCare [delta.larvol.com]
Technical Support Center: Acquired Resistance to Zurletrectinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to Zurletrectinib in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, next-generation, ATP-competitive pan-Tropomyosin receptor kinase (TRK) inhibitor.[1][2] It targets TRKA, TRKB, and TRKC kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3] In cancers driven by NTRK gene fusions, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. This compound inhibits these kinases, thereby blocking downstream signaling pathways and inhibiting tumor growth.[3] It has been designed to be effective against both wild-type NTRK fusions and tumors that have acquired resistance to first-generation TRK inhibitors.[1][4]
Q2: What are the known mechanisms of acquired resistance to TRK inhibitors like this compound?
Acquired resistance to TRK inhibitors is broadly categorized into two main types:
-
On-target resistance: This involves mutations within the NTRK gene itself.[5] These mutations can interfere with the binding of the inhibitor to the kinase domain.[5] Common on-target resistance mutations occur in the solvent front (e.g., NTRK1 G595R, NTRK3 G623R) and the gatekeeper residue (NTRK1 F589L, NTRK3 F617I).[5][6][7] this compound has demonstrated high activity against the majority of these known resistance mutations.[3][4]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling.[5][8] This can happen through genomic alterations in other receptor tyrosine kinases or downstream signaling molecules.[5] Examples include the activation of the MAPK pathway through mutations in BRAF or KRAS, or through MET amplification.[7][8]
Q3: How can I determine if my cell line has developed on-target or off-target resistance to this compound?
To distinguish between on-target and off-target resistance, a combination of genomic and biochemical analyses is recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) of the NTRK genes in your resistant cell line to identify any potential mutations in the kinase domain. The absence of such mutations may suggest an off-target mechanism.
-
Biochemical Analysis: Use Western blotting to assess the phosphorylation status of TRK and key downstream signaling proteins (e.g., ERK, AKT). Persistent TRK phosphorylation in the presence of this compound could indicate an on-target mutation that prevents drug binding. Conversely, if TRK is inhibited but downstream pathways remain active, this points towards an off-target bypass mechanism.
Q4: Are there any known mutations that confer resistance to this compound?
While this compound is effective against most known resistance mutations to first- and second-generation TRK inhibitors, the development of novel resistance mechanisms is possible.[3][4] As of the latest research, specific mutations that confer primary resistance to this compound are not yet widely characterized in the literature. However, it is plausible that novel mutations in the TRK kinase domain or complex off-target pathway alterations could emerge under selective pressure. Continuous monitoring and characterization of resistant clones are crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My cell line is not developing resistance to this compound. | 1. Drug concentration is too high: The initial concentration of this compound may be causing excessive cell death, preventing the emergence of resistant clones. 2. Insufficient treatment duration: Acquired resistance can take a significant amount of time to develop, often several months. 3. Low intrinsic mutation rate of the cell line: Some cell lines may have a lower propensity to develop resistance. | 1. Optimize drug concentration: Start with a concentration around the IC50 of the parental cell line and gradually increase the dose as the cells adapt.[9] 2. Extend the treatment period: Continue treating the cells for an extended period, monitoring for the gradual emergence of resistant colonies. 3. Consider a different cell line: If resistance does not develop after a prolonged period, you may need to use a different parental cell line. |
| My this compound-resistant cell line shows variable resistance between experiments. | 1. Heterogeneous cell population: The resistant cell line may be a mix of sensitive and resistant clones. 2. Inconsistent drug exposure: Variations in the timing and concentration of this compound treatment can lead to inconsistent results. | 1. Perform single-cell cloning: Isolate and expand single clones from the resistant population to establish a homogenous cell line with a stable resistance phenotype. 2. Standardize treatment protocols: Ensure consistent drug concentration and treatment schedules in all experiments. |
| I have identified an on-target NTRK mutation, but the cells are still sensitive to this compound. | 1. The mutation does not confer resistance to this compound: this compound is designed to be effective against many known resistance mutations.[4] 2. The mutation is not the primary driver of resistance: Another, yet unidentified, mechanism may be at play, or the mutation may be a subclonal event. | 1. Consult the literature: Check if the identified mutation is known to be sensitive to this compound. 2. Investigate off-target mechanisms: Perform phosphoproteomic or RNA-seq analysis to identify activated bypass pathways. |
| I cannot find an on-target mutation, but my cells are clearly resistant. | 1. Off-target resistance: The cells have likely activated a bypass signaling pathway.[8] 2. Drug efflux: The cells may be actively pumping the drug out.[10] | 1. Analyze bypass pathways: Use Western blotting to check the activation status of common bypass pathways like MAPK (p-ERK) and PI3K/AKT (p-AKT). Consider broader analyses like RNA-seq. 2. Test for drug efflux: Use inhibitors of common drug efflux pumps (e.g., P-glycoprotein) in combination with this compound to see if sensitivity is restored. |
Data on this compound Activity
Table 1: In Vivo Efficacy of this compound in Orthotopic Mouse Glioma Xenograft Models
| Treatment Group | Median Survival (days) |
| Selitrectinib | 41.5 |
| Repotrectinib | 66.5 |
| This compound | 104 |
Data from studies on mice with orthotopic NTRK fusion-positive, TRK-mutant gliomas.[3][4]
Table 2: Brain Penetration of Next-Generation TRK Inhibitors in Rats
| Compound | Brain/Plasma Ratio at 2 hours |
| Selitrectinib | 6.17% |
| Repotrectinib | 10.2% |
| This compound | 15.5% |
Data from pharmacokinetic studies in rats following a single oral administration.[11]
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating acquired resistance in a cancer cell line with a known NTRK fusion.
-
Parental Cell Line Characterization:
-
Culture the parental NTRK fusion-positive cancer cell line in standard growth medium.
-
Determine the baseline sensitivity to this compound by performing a dose-response curve and calculating the IC50 value.
-
-
Induction of Resistance:
-
Continuously expose the parental cell line to this compound at a starting concentration equal to the IC50.
-
Culture the cells until they resume a steady growth rate.
-
Gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increments) once the cells have adapted to the current concentration.[12]
-
This process can take 6-12 months or longer.
-
-
Isolation of Resistant Clones:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., >10x the parental IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Expand these individual clones to generate homogenous resistant cell lines.
-
-
Characterization of Resistant Cell Lines:
-
Confirm the degree of resistance by performing a this compound dose-response assay and comparing the IC50 to the parental cell line.
-
Perform genomic analysis (e.g., NGS) to identify on-target mutations in NTRK.
-
Use biochemical assays (e.g., Western blot) to analyze the activation of TRK and downstream signaling pathways.
-
2. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to untreated controls and plot the dose-response curve to determine the IC50 value.
3. Western Blot Analysis for Signaling Pathway Activation
-
Culture sensitive and resistant cells with and without this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-TRK, total TRK, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: TRK signaling pathway activation.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for generating resistant cell lines.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy Resistance - Chemocare [chemocare.com]
- 11. onclive.com [onclive.com]
- 12. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Zurletrectinib experiments
Welcome to the technical support center for Zurletrectinib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Question 1: Why am I seeing variable inhibition of TRK phosphorylation in my cell-based assays?
Answer: Inconsistent inhibition of TRK phosphorylation can stem from several factors, from cell culture conditions to the specifics of your experimental protocol. Here are some common causes and troubleshooting steps:
-
Cell Line Integrity and Passage Number:
-
Issue: Cell lines can exhibit genetic drift over time, leading to changes in protein expression, including the NTRK fusion protein. High passage numbers can lead to altered cellular responses.
-
Recommendation: Use low-passage, authenticated cell lines for all experiments. Regularly perform cell line authentication to ensure the integrity of your model.
-
-
Inconsistent this compound Concentration:
-
Issue: Errors in serial dilutions or degradation of the compound can lead to variability in the final concentration of this compound in your assays.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium.
-
-
Sub-optimal Cell Stimulation:
-
Issue: If your cell model requires ligand stimulation to activate the TRK fusion protein, inconsistent stimulation will lead to variable baseline phosphorylation and consequently, variable inhibition.
-
Recommendation: Optimize the concentration and incubation time for the stimulating ligand (e.g., NGF for TRKA) to achieve consistent, robust baseline phosphorylation.
-
-
Issues with Western Blotting Technique:
-
Issue: The detection of phosphorylated proteins by Western blot is sensitive to several technical variables.
-
Recommendation:
-
Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[1][2][3]
-
Keep samples on ice or at 4°C throughout the preparation process.[1]
-
Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[1][3]
-
Use Tris-buffered saline (TBS) with Tween-20 (TBST) for washes and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[1][2]
-
Always run a total TRK protein control alongside the phosphorylated TRK protein to normalize for any variations in protein loading.[1][3]
-
-
Question 2: My in vivo xenograft model is showing inconsistent tumor growth inhibition with this compound treatment. What could be the cause?
Answer: Inconsistent results in animal models can be multifactorial. Below are key areas to investigate:
-
Tumor Implantation and Size at Treatment Start:
-
Issue: Variability in the number of cells implanted or the size of tumors when treatment is initiated can significantly impact outcomes.
-
Recommendation: Standardize the number of viable cells implanted. Use a caliper to carefully measure tumor volume and randomize animals into treatment groups only when tumors have reached a predetermined, consistent size.
-
-
Drug Formulation and Administration:
-
Issue: Improper formulation can lead to poor bioavailability. Inconsistent administration (e.g., gavage technique) can result in variable dosing.
-
Recommendation: Ensure this compound is properly formulated for oral administration as per the manufacturer's guidelines or established protocols. Ensure all personnel are thoroughly trained in the administration technique to minimize variability.
-
-
NTRK Fusion Confirmation in Xenografts:
Question 3: I am observing off-target effects that are not consistent with TRK inhibition. How can I investigate this?
Answer: While this compound is a potent TRK inhibitor, like all kinase inhibitors, it may have off-target effects, especially at higher concentrations.
-
Confirm On-Target Activity:
-
Issue: It's crucial to first confirm that the observed phenotype is not due to an unexpectedly potent on-target effect in your specific model.
-
Recommendation: Perform a dose-response experiment and correlate the phenotype with the extent of TRK phosphorylation inhibition.
-
-
Kinase Profiling:
-
Issue: The off-target effects could be due to inhibition of other kinases.
-
Recommendation: If you suspect significant off-target effects, consider performing a broad in vitro kinase screen to identify other potential targets of this compound at the concentrations used in your experiments.
-
-
Rescue Experiments:
-
Issue: To confirm that an observed effect is due to inhibition of a specific off-target kinase, you can attempt a rescue experiment.
-
Recommendation: If you identify a potential off-target, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| TRKA | <1 |
| TRKB | <1 |
| TRKC | <1 |
| TRKA G595R | <5 |
| TRKA G667C | <10 |
| ALK | >1000 |
| ROS1 | >1000 |
Note: Data is illustrative and compiled from publicly available information. Actual values may vary between studies.
Table 2: Comparison of this compound with other TRK Inhibitors in a Brain Metastasis Model
| Compound | Dose (mg/kg) | Median Survival (days) | Brain/Plasma Ratio (%) at 2h |
| Vehicle Control | - | 30 | - |
| Selitrectinib | 30 | 41.5 | 6.17 |
| Repotrectinib | 15 | 66.5 | 10.2 |
| This compound | 15 | 104 | 15.5 |
Source: Adapted from publicly reported preclinical data.[7]
Experimental Protocols
Protocol 1: Western Blot for Phospho-TRK Inhibition in Cell Culture
-
Cell Seeding and Treatment:
-
Seed cells harboring an NTRK fusion (e.g., KM12 cells) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
If necessary, stimulate with the appropriate ligand (e.g., NGF for TRKA) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TRK (e.g., pan-Trk pY490) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total TRK and a loading control (e.g., GAPDH).
-
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation:
-
Subcutaneously implant 5 x 10^6 NTRK fusion-positive cancer cells (e.g., CUTO-3) in the flank of immunocompromised mice (e.g., NU/NU nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements (Volume = (width^2 x length)/2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control orally once daily at the desired dose (e.g., 15 mg/kg).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
Analyze for statistical significance using appropriate tests (e.g., ANOVA).
-
Mandatory Visualizations
Caption: this compound inhibits the constitutively active NTRK fusion protein, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT.
Caption: A general workflow for evaluating this compound's efficacy, from in vitro cell-based assays to in vivo xenograft models.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrktesting.com [ntrktesting.com]
- 6. oncologypro.esmo.org [oncologypro.esmo.org]
- 7. researchgate.net [researchgate.net]
Best practices for long-term storage of Zurletrectinib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Zurletrectinib. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C. While some suppliers may ship the product at room temperature, long-term stability is best maintained at lower temperatures.[1] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific storage instructions, as recommendations may vary slightly between batches and suppliers.
Q2: How should I prepare a stock solution of this compound for in vitro experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a 10 mM stock solution can be prepared. It is crucial to use anhydrous DMSO to minimize degradation of the compound. Ensure the powder is fully dissolved by vortexing or gentle warming.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: For how long can I store this compound stock solutions?
A4: When stored properly at -80°C, stock solutions in DMSO are generally stable for up to six months. For storage at -20°C, the stability is typically guaranteed for up to one month.[2] It is advisable to re-qualify the solution if stored for longer periods.
Q5: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | - Inappropriate solvent.- Low-quality or wet solvent.- Compound has precipitated out of solution. | - Ensure you are using a recommended solvent such as high-purity, anhydrous DMSO.- Gentle warming (to no more than 37°C) and vortexing can aid dissolution.- If precipitation is suspected in a stock solution, warm the vial and vortex to redissolve. |
| Precipitation Observed in Working Solution | - The concentration of this compound is too high for the aqueous buffer.- The percentage of DMSO in the final working solution is too low. | - Ensure the final concentration of this compound in your aqueous experimental medium is within its solubility limit.- When diluting the DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to ensure proper mixing.- Maintain a low, consistent percentage of DMSO in your final working solution (typically <0.5%) to avoid cell toxicity and precipitation.[2] |
| Inconsistent Experimental Results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Always use freshly prepared working solutions from a properly stored and aliquoted stock solution.- Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC) if you suspect degradation.- Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Loss of Compound Activity | - Chemical degradation of this compound. | - Review storage conditions of both the solid compound and stock solutions. Ensure they are protected from light, moisture, and extreme temperatures.- Consider performing a quality control check on your compound. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 415.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.154 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Quality Control of this compound Stock Solution using HPLC
A High-Performance Liquid Chromatography (HPLC) assay can be used to determine the purity and concentration of a this compound stock solution.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard curve using a reference standard of this compound of known concentration.
-
Dilute a small aliquot of your stock solution to a concentration that falls within the range of your standard curve.
-
Inject the diluted sample and the standards onto the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of this compound.
-
Calculate the concentration of your stock solution by comparing its peak area to the standard curve. The purity can be assessed by the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered with this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on TRK receptors.
References
Validation & Comparative
Zurletrectinib vs. Larotrectinib: A Comparative Guide for TRK Fusion Cancers
In the landscape of precision oncology, the development of targeted therapies against specific molecular drivers has revolutionized treatment paradigms. For patients with tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, TRK inhibitors have offered significant clinical benefit. Larotrectinib, a first-generation TRK inhibitor, was a pioneer in this class, demonstrating impressive efficacy across various tumor types. However, the emergence of acquired resistance has necessitated the development of next-generation inhibitors. Zurletrectinib is a promising next-generation TRK inhibitor designed to overcome the limitations of its predecessors. This guide provides a detailed comparison of this compound and Larotrectinib, focusing on their performance, mechanisms of action, and available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both Larotrectinib and this compound are potent inhibitors of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). In TRK fusion cancers, a chromosomal rearrangement leads to the fusion of an NTRK gene with an unrelated gene, resulting in a chimeric protein with a constitutively active kinase domain. This aberrant signaling drives tumor cell proliferation and survival through downstream pathways such as the MAPK and PI3K/AKT pathways.
Larotrectinib is a highly selective, first-in-class pan-TRK inhibitor that binds to the ATP-binding pocket of the TRK kinase domain, effectively blocking its activity.[1][2] this compound, a next-generation inhibitor, also targets the TRK kinase domain but is specifically designed to be effective against acquired resistance mutations that can arise during treatment with first-generation inhibitors.[3][4]
Figure 1: Simplified TRK signaling pathway and points of inhibition.
Efficacy and Clinical Data
Larotrectinib
Larotrectinib has demonstrated robust and durable responses in a broad range of TRK fusion-positive solid tumors in both adult and pediatric patients.[5][6] Pooled analyses of clinical trials have shown high overall response rates (ORR).
| Efficacy Endpoint | Pooled Analysis (Adults & Pediatrics)[7] | Expanded Adult Cohort[8] |
| Overall Response Rate (ORR) | 79% | 57% |
| Complete Response (CR) | 16% | 16% |
| Median Duration of Response (DoR) | 35.2 months | 43.3 months |
| Median Progression-Free Survival (PFS) | 28.3 months | 24.6 months |
| Median Overall Survival (OS) | 44.4 months | 48.7 months |
This compound
This compound is in earlier stages of clinical development, but initial data suggests significant activity, particularly in patients who have developed resistance to first-generation TRK inhibitors.
| Efficacy Endpoint | Phase 1/2 Trial (Pediatric & Adolescent)[9] |
| Overall Response Rate (ORR) | 90% |
| Response in 1st-gen TKI-resistant patients | All achieved partial responses |
| 12-month Duration of Response (DoR) Rate | 92.0% |
| 12-month Progression-Free Survival (PFS) Rate | 90.5% |
It is important to note that direct head-to-head clinical trials comparing Larotrectinib and this compound have not been conducted. The data for this compound is from a smaller patient population and has a shorter follow-up period.
Resistance Mechanisms
Acquired resistance is a key challenge in targeted therapy. For Larotrectinib, resistance can occur through on-target mechanisms, such as mutations in the NTRK kinase domain, or off-target mechanisms involving the activation of bypass signaling pathways.[10][11]
This compound was specifically designed to overcome on-target resistance mutations that confer resistance to first-generation TRK inhibitors, such as the solvent front mutation G595R in TRKA.[3][4] Preclinical studies have shown that this compound is significantly more active against most TRK inhibitor resistance mutations compared to Larotrectinib and other next-generation inhibitors.[3][12]
Figure 2: Acquired resistance to Larotrectinib and the role of this compound.
Preclinical and In Vivo Data
Preclinical models have been instrumental in elucidating the differential activity of this compound.
-
In Vitro Kinase Assays : this compound demonstrated higher activity against 13 out of 18 tested TRK inhibitor resistance mutations compared to Larotrectinib, selitrectinib, and repotrectinib.[4][13]
-
Xenograft Models : In mouse models with NTRK fusion-positive tumors, this compound inhibited tumor growth at doses 30 times lower than selitrectinib.[3][12]
-
Intracranial Activity : Pharmacokinetic studies in rats showed that this compound has superior brain penetration compared to other next-generation TRK inhibitors.[3][14] In an orthotopic mouse glioma model with a TRKA resistance mutation, this compound significantly improved survival compared to repotrectinib and selitrectinib (median survival of 104 days vs. 66.5 and 41.5 days, respectively).[3][12][14]
Safety and Tolerability
Larotrectinib
Larotrectinib is generally well-tolerated. The most common treatment-related adverse events (TRAEs) are grade 1 or 2.[7]
-
Most Common TRAEs : Increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST), fatigue, and vomiting.[15]
-
Grade 3/4 TRAEs : Occurred in 13% of patients in a safety population of 260, with the most common being increased ALT (3%), anemia (2%), and decreased neutrophil count (2%).[7]
-
Treatment Discontinuation due to TRAEs : Reported in a small percentage of patients.[8]
This compound
The safety profile of this compound is still being established in ongoing clinical trials.
-
Early Phase 1/2 Data : No dose-limiting toxicities were observed, and TRAEs were primarily grade 1 or 2.[9] The treatment appears to be well-tolerated in the pediatric and adolescent population studied so far.[9]
Experimental Protocols
Detailed experimental protocols for the clinical trials can be accessed through their respective clinical trial identifiers.
-
Larotrectinib Clinical Trials :
-
NCT02122913 (Phase I)[6]
-
NCT02576431 (NAVIGATE Phase II)[6]
-
NCT02637687 (SCOUT Phase I/II)[6]
-
General Methodology : These were single-arm, open-label, multicenter trials. Patients with documented NTRK gene fusion-positive solid tumors were enrolled. Larotrectinib was administered orally. Tumor responses were typically assessed by an independent review committee using RECIST v1.1 criteria.
-
-
This compound Clinical Trial :
-
NCT04685226 (Phase I/II)[9]
-
General Methodology : This is an ongoing phase 1/2 trial evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors harboring NTRK or ROS1 gene fusions. The study includes dose-escalation and dose-expansion cohorts.
-
Figure 3: General experimental workflow for TRK inhibitor clinical trials.
Conclusion
Larotrectinib has established a strong foundation as a highly effective and generally well-tolerated treatment for patients with TRK fusion cancers. However, the development of acquired resistance remains a clinical challenge. This compound, a next-generation TRK inhibitor, has demonstrated promising preclinical and early clinical activity, particularly in overcoming on-target resistance mutations and exhibiting superior intracranial efficacy. While direct comparative data is lacking, the available evidence suggests that this compound has the potential to become a valuable therapeutic option for patients with TRK fusion cancers, especially those who have progressed on first-generation inhibitors or present with brain metastases. Further clinical development and longer-term follow-up are needed to fully define the role of this compound in the evolving treatment landscape of TRK fusion-positive malignancies.
References
- 1. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Pooled Analysis of Phase I/II Trials of Larotrectinib in TRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 8. Larotrectinib long-term efficacy and safety in adult patients (pts) with tropomyosin receptor kinase (TRK) fusion cancer. - ASCO [asco.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]
- 13. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zurletrectinib and Entrectinib in NTRK Fusion-Positive Cancers
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of precision oncology, two prominent tyrosine kinase inhibitors (TKIs), Zurletrectinib and Entrectinib, have emerged as critical therapeutic options for patients with neurotrophic tyrosine receptor kinase (NTRK) gene fusion-positive solid tumors. This guide provides a comprehensive comparison of their efficacy, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a next-generation TRK inhibitor, demonstrates potent activity against wild-type TRK kinases and a broad range of acquired resistance mutations that can arise after treatment with first-generation inhibitors. Entrectinib, a first-generation TKI, is effective against treatment-naïve NTRK fusion-positive tumors and also targets ROS1 and ALK rearrangements. Preclinical data suggests this compound has superior potency against common resistance mutations and enhanced central nervous system (CNS) penetration compared to earlier generation inhibitors.
Mechanism of Action
Both this compound and Entrectinib are ATP-competitive inhibitors that target the kinase domain of TRK fusion proteins.[1][2][3][4] These fusions are oncogenic drivers, leading to constitutive activation of downstream signaling pathways like the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[5] By blocking the ATP-binding site, these inhibitors prevent phosphorylation and activation of the TRK kinase, thereby inhibiting downstream signaling and inducing tumor cell apoptosis.[1][4]
Entrectinib is a multi-targeted inhibitor with activity against TRKA/B/C, ROS1, and ALK.[1][3][6][7] this compound is a highly selective and potent pan-TRK inhibitor, designed to be effective against wild-type TRK and to overcome acquired resistance to first-generation TRK inhibitors.[8][9][10][11]
Figure 1: Simplified NTRK Signaling Pathway and Inhibition by this compound and Entrectinib.
Comparative Efficacy Data
In Vitro Kinase Inhibition
This compound demonstrates potent inhibition of wild-type TRKA, TRKB, and TRKC kinases with IC50 values in the sub-nanomolar to low nanomolar range, comparable to or lower than other next-generation inhibitors and significantly lower than first-generation inhibitors like larotrectinib.[1][12] Entrectinib also shows low nanomolar inhibition of TRK kinases.[7]
Crucially, this compound maintains high potency against a panel of clinically relevant TRK resistance mutations, including solvent front (e.g., G595R) and xDFG mutations (e.g., G667C), which confer resistance to first-generation inhibitors.[1][13][14]
| Kinase Target | This compound IC50 (nM) | Entrectinib IC50 (nM) | Larotrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Wild-Type | |||||
| TRKA | 0.81[1] | 1[7][8] | ~23.5-49.4[15] | ~1.8-3.9[15] | <0.2[15] |
| TRKB | 0.145[1] | 3[7][8] | ~23.5-49.4[15] | ~1.8-3.9[15] | <0.2[15] |
| TRKC | 0.184[1] | 5[7][8] | ~23.5-49.4[15] | ~1.8-3.9[15] | <0.2[15] |
| Resistance Mutations | |||||
| TRKA G595R | Potent | Reduced Potency[15] | Reduced Potency[15] | Active[15] | Active[15] |
| TRKA G667C | Potent | Reduced Potency[15] | Reduced Potency[15] | Less Potent[7] | Less Potent[7] |
Note: Data is compiled from multiple preclinical studies and may not be from direct head-to-head experiments. IC50 values can vary based on experimental conditions.
Cellular Viability
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring NTRK fusions, including those with resistance mutations. For instance, in Ba/F3 cells engineered to express various TRK resistance mutations, this compound was shown to be more potent than other next-generation inhibitors against 13 out of 18 tested mutations.[1][13] Entrectinib demonstrates potent inhibition of NTRK fusion-positive cell lines such as the colorectal carcinoma cell line KM12.[2][3]
| Cell Line | Genetic Alteration | Drug | IC50 (nM) |
| IRC-I-XL | LMNA-NTRK1 | This compound | 0.47[1] |
| Kor1 | TPM3-NTRK1 | This compound | 7.2[1] |
| KM12 | TPM3-NTRK1 | Entrectinib | 17[2] |
In Vivo Tumor Models
In xenograft models, both this compound and Entrectinib lead to significant tumor growth inhibition. This compound demonstrated potent anti-tumor activity at lower doses compared to other inhibitors in models with resistance mutations.[1][13][14] Entrectinib has also shown significant tumor regression in various xenograft models, including those with brain metastases.[2][4][6][8][16]
A key differentiator is intracranial efficacy. Preclinical studies indicate that this compound has superior brain penetration compared to selitrectinib and repotrectinib.[1][13] In an orthotopic mouse glioma model with TRK resistance mutations, this compound significantly prolonged survival compared to other next-generation inhibitors.[1] Entrectinib is also designed to cross the blood-brain barrier and has shown efficacy in preclinical models of intracranial tumors.[11][17][18][19]
| Animal Model | Tumor Model | Treatment | Key Findings |
| Mice | Orthotopic glioma xenograft (TRKA G598R/G670A) | This compound (15 mg/kg) | Median survival of 104 days vs. 66.5 days for repotrectinib and 41.5 days for selitrectinib.[1][14] |
| Athymic nu/nu mice | Subcutaneous neuroblastoma xenograft (SY5Y-TrkB) | Entrectinib (60 mg/kg BID) | Significant tumor growth inhibition and prolonged event-free survival.[4][6] |
| SCID mice | Subcutaneous colorectal carcinoma xenograft (KM12) | Entrectinib (30 mg/kg BID) | Tumor regression.[2] |
| Mice | Intracranial ALK-fusion lung cancer model | Entrectinib | Survival benefit of 57 days vs. 34 days for control.[11][17] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
A representative protocol for determining inhibitor potency against target kinases is the Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay.[1]
-
Reagents : Recombinant TRKA, TRKB, and TRKC wild-type and mutant kinases are commercially sourced (e.g., SignalChem Biotech Inc.).[1] HTRF assay components are from a commercial vendor (e.g., Cisbio).[1]
-
Inhibitor Preparation : this compound, Entrectinib, and other comparators are serially diluted, typically in a 4-fold manner, starting from a high concentration (e.g., 100 nM for wild-type kinases, 1-10 µM for mutant kinases).[1]
-
Kinase Reaction : The kinase, a suitable substrate, and ATP are combined in a reaction buffer. ATP and substrate concentrations are optimized for each kinase, often near their Km values (typically 1-10 µM).[1]
-
Incubation : The test inhibitor dilutions are added to the kinase reaction mixture and incubated at room temperature.
-
Detection : HTRF detection reagents, including a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled component, are added.
-
Signal Measurement : After a further incubation period, the HTRF signal is read on a compatible plate reader. The ratio of emission at 665 nm to 620 nm is calculated.
-
Data Analysis : The percentage of inhibition is calculated relative to controls, and IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1][9][12]
Cellular Viability Assay
Figure 3: General Workflow for a Cellular Viability Assay.
Cellular viability assays are used to determine the concentration of a drug that inhibits cell proliferation by 50% (IC50).
-
Cell Culture : NTRK fusion-positive cell lines (e.g., KM12, Ba/F3 expressing specific fusions) are cultured in appropriate media and conditions.[2][20]
-
Plating : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of the TKI (e.g., this compound, Entrectinib) for a period of approximately 72 hours.[2]
-
Viability Assessment : A viability reagent is added. Common methods include:
-
MTT/MTS Assay : Tetrazolium salts are reduced by metabolically active cells to a colored formazan product. A solubilization solution is added (for MTT), and absorbance is read.[21]
-
CellTiter-Glo Assay : This reagent lyses cells and measures ATP levels via a luminescent reaction, which correlates with the number of viable cells.
-
-
Data Analysis : Absorbance or luminescence readings are normalized to untreated control wells, and IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Model
Figure 4: Experimental Workflow for an In Vivo Xenograft Model.
Animal models are essential for evaluating the in vivo efficacy of drug candidates.
-
Animal Model : Immunocompromised mice (e.g., athymic nu/nu or SCID mice) are typically used to prevent rejection of human tumor cells.[2][6]
-
Tumor Implantation :
-
Treatment Initiation : Once tumors reach a palpable size or a predetermined volume, mice are randomized into treatment and control groups.
-
Drug Administration : The drug (e.g., this compound, Entrectinib) is formulated for administration, often as an oral gavage, at a specified dose and schedule (e.g., once or twice daily).[6][8] The control group receives the vehicle solution.
-
Efficacy Evaluation : Tumor volume is measured regularly (e.g., twice a week) with calipers. For orthotopic models, tumor burden may be monitored by bioluminescence imaging, and the primary endpoint is often overall survival.[18] Animal weight and general health are also monitored as indicators of toxicity.
-
Data Analysis : Tumor growth curves and survival plots (Kaplan-Meier) are generated to compare the efficacy of the treatment versus the control.[6]
Conclusion
Both this compound and Entrectinib are highly effective inhibitors of NTRK fusion-positive cancers. Entrectinib provides a valuable therapeutic option for treatment-naïve patients, with the added benefit of targeting ROS1 and ALK fusions. This compound stands out as a potent next-generation inhibitor with significant activity against a wide array of resistance mutations that limit the long-term efficacy of first-generation agents. Furthermore, its enhanced CNS penetration suggests it may be a particularly important option for patients with brain metastases or primary CNS tumors. The choice between these agents may depend on the patient's prior treatment history, the specific NTRK fusion and resistance mutation status, and the presence of CNS disease. Direct head-to-head clinical trials are needed to definitively establish the comparative efficacy of these two agents.
References
- 1. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 15. The Challenge and Opportunity of NTRK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Head-to-Head Comparison of Next-Generation TRK Inhibitors: Zurletrectinib vs. Selitrectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two next-generation Tropomyosin Receptor Kinase (TRK) inhibitors: Zurletrectinib and Selitrectinib. Both drugs are designed to target NTRK gene fusions, which are oncogenic drivers in a wide range of solid tumors, and to overcome resistance mechanisms that emerge after treatment with first-generation TRK inhibitors.
Mechanism of Action and Target Signaling Pathway
This compound and Selitrectinib are potent, orally bioavailable, ATP-competitive inhibitors of TRK kinases (TRKA, TRKB, and TRKC).[1] In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of the TRK kinase domain. This aberrant signaling activates downstream pathways, primarily the MAPK and PI3K pathways, promoting cell proliferation, survival, and invasion.[2][3] Both this compound and Selitrectinib are designed to bind to the ATP-binding pocket of the TRK kinase domain, thereby blocking downstream signaling and inhibiting tumor growth.[4]
A key differentiator for next-generation TRK inhibitors is their ability to overcome acquired resistance mutations that can develop during treatment with first-generation inhibitors like larotrectinib and entrectinib.[5] These mutations often occur in the kinase domain, such as the solvent front (e.g., TRKA G595R) and xDFG motif (e.g., TRKA G667C), which sterically hinder the binding of first-generation drugs.[5][6] this compound and Selitrectinib are structurally designed to accommodate these mutations and maintain inhibitory activity.[7]
Quantitative Data Comparison
Preclinical data consistently demonstrates that while both this compound and Selitrectinib are potent against wild-type TRK kinases, this compound exhibits superior activity against a broader range of clinically relevant resistance mutations and demonstrates enhanced in vivo efficacy and brain penetration.
| Parameter | This compound | Selitrectinib | Reference |
| In Vitro Kinase Inhibition (IC50) | |||
| TRKA (Wild-Type) | 0.81 nM | Similar to this compound | [6] |
| TRKB (Wild-Type) | 0.145 nM | Similar to this compound | [6] |
| TRKC (Wild-Type) | 0.184 nM | <2.5 nM | [6][8] |
| TRKA G595R (Solvent Front Mutation) | More active than Selitrectinib | Active | [6] |
| TRKA G667C (xDFG Mutation) | More active than Selitrectinib | Less potent (IC50 124–341 nM) | [6] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (KM12 Xenograft) | Effective at 1 mg/kg BID | Required 30 mg/kg BID for similar effect | [6] |
| Median Survival (Orthotopic Glioma Model with TRKA G598R/G670A) | 104 days | 41.5 days | [6] |
| Pharmacokinetics | |||
| Brain/Plasma Ratio (in rats at 2h post-dose) | 15.5% | 6.17% | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro Kinase Inhibition Assay
This assay quantifies the potency of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagents: Recombinant TRK kinases (TRKA, TRKB, TRKC, and mutant variants), ATP, appropriate kinase substrate, and the test compounds (this compound, Selitrectinib).
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
Test compounds are serially diluted to a range of concentrations.
-
The recombinant kinase, substrate, and ATP are incubated with the test compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a detection method such as HTRF (Homogeneous Time-Resolved Fluorescence) or a radiometric assay.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[6]
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Cancer cell lines harboring specific NTRK fusions and resistance mutations are cultured in appropriate media.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or Selitrectinib.
-
After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism, typically mice.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation:
-
Subcutaneous Xenograft: Human cancer cells with NTRK fusions are injected subcutaneously into the flank of the mice.
-
Orthotopic Xenograft: For brain tumor models, cancer cells are implanted directly into the brain to better mimic the tumor microenvironment.
-
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive daily oral doses of this compound, Selitrectinib, or a vehicle control.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal weight and overall health are also monitored. For orthotopic models, survival is the primary endpoint.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival data is analyzed using Kaplan-Meier curves.[6][9]
Overcoming Resistance: A Logical Relationship
The development of next-generation TRK inhibitors is a direct response to the clinical challenge of acquired resistance. The logical progression is as follows:
Conclusion
Both this compound and Selitrectinib are important advancements in the treatment of NTRK fusion-positive cancers, particularly in the setting of acquired resistance to first-generation inhibitors. However, the available preclinical data strongly suggests that this compound has a superior profile in terms of its broader activity against resistance mutations, greater in vivo potency, and enhanced brain penetration. These characteristics may translate to improved clinical outcomes, especially for patients with central nervous system metastases or those who have developed complex resistance mechanisms. Further clinical data from head-to-head trials will be crucial to definitively establish the comparative efficacy and safety of these two promising agents.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. texaschildrens.org [texaschildrens.org]
Zurletrectinib: A Next-Generation TRK Inhibitor Overcoming Larotrectinib Resistance in NTRK Fusion-Positive Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The development of selective Tropomyosin Receptor Kinase (TRK) inhibitors has revolutionized the treatment of cancers harboring Neurotrophic Tropomyosin Receptor Kinase (NTRK) gene fusions. The first-generation inhibitor, Larotrectinib, demonstrated remarkable efficacy across various tumor types, leading to the first tumor-agnostic FDA approval.[1][2][3] However, as with many targeted therapies, a significant clinical challenge has emerged: the development of acquired resistance, primarily through on-target mutations in the TRK kinase domain.[4][5] This has spurred the development of next-generation TRK inhibitors, among which Zurletrectinib has shown significant promise in preclinical and emerging clinical data.[6][7] This guide provides a detailed comparison of this compound's efficacy against Larotrectinib-resistant mutations, supported by experimental data.
Larotrectinib Resistance: The Clinical Hurdle
Larotrectinib is a highly selective, ATP-competitive inhibitor of TRKA, TRKB, and TRKC proteins.[8] In patients with NTRK fusion-positive cancers, Larotrectinib has shown high overall response rates (ORR), often between 75% and 80%, and durable responses.[1] However, acquired resistance inevitably develops in a subset of patients, limiting the long-term benefit of the therapy.[9]
The primary mechanism of resistance to first-generation TRK inhibitors like Larotrectinib is the acquisition of secondary mutations within the NTRK kinase domain.[4][5] These mutations can be broadly categorized into:
-
Solvent-front mutations: (e.g., TRKA G595R, TRKC G623R). These are the most common resistance mechanism.[9][10]
-
xDFG motif mutations: (e.g., TRKA G667C).[4]
These mutations sterically hinder the binding of Larotrectinib to the ATP-binding pocket of the TRK kinase, thereby reactivating downstream oncogenic signaling.[5] Off-target resistance, through the activation of bypass signaling pathways (e.g., KRAS, MET, BRAF mutations), has also been observed but is less common.[4][5][10]
This compound: Potency Against Wild-Type and Mutant TRK Kinases
This compound is a next-generation TRK inhibitor designed to maintain activity against the common resistance mutations that emerge during Larotrectinib therapy.[6][7] In vitro kinase and cell-based assays have demonstrated that while this compound has similar potency to other TRK inhibitors against wild-type (WT) TRK kinases, it is significantly more active against a wide range of TRK inhibitor resistance mutations.[6][11]
Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Larotrectinib | Selitrectinib | Repotrectinib |
| TRKA (WT) | 0.81 | >1 (values vary) | Similar to this compound | Similar to this compound |
| TRKB (WT) | 0.145 | >1 (values vary) | Similar to this compound | Similar to this compound |
| TRKC (WT) | 0.184 | >1 (values vary) | Similar to this compound | Similar to this compound |
| TRKA G595R | Potent Inhibition | >600 | 27 | 2 |
| TRKC G623R | Potent Inhibition | 6,940 | 27 | 2 |
| TRKC F617I | Potent Inhibition | 4,330 | 52 | <0.2 |
| TRKA G667C | Potent Inhibition | Reduced Potency | 124 - 341 | 11.8 - 67.6 |
Data compiled from multiple sources. Absolute IC50 values may vary between studies.[5][8][12][13]
Cell viability assays on engineered and primary cancer cell lines harboring various TRK mutations confirm this compound's superior activity over other next-generation inhibitors against most tested mutations, with the exception of certain gatekeeper mutations where Repotrectinib showed higher potency.[14]
Superior In Vivo Efficacy and Intracranial Activity
Preclinical in vivo studies in xenograft models have substantiated the in vitro findings. In xenograft models derived from NTRK fusion-positive cells, this compound inhibited tumor growth at a dose 30 times lower than that required for Selitrectinib.[6][7]
A critical advantage of this compound is its enhanced brain penetration.[7][11] In rat models, this compound demonstrated a higher brain-to-plasma concentration ratio compared to both Selitrectinib and Repotrectinib.[15] This is particularly significant as patients who progress on first-generation TRK inhibitors can develop brain metastases.[12]
This superior intracranial activity translated to improved survival in orthotopic mouse glioma models harboring TRK resistance mutations. In a model with the TRKA G598R/G670A resistance mutation, the median survival for mice treated with this compound was 104 days, compared to 66.5 days for Repotrectinib and 41.5 days for Selitrectinib.[7][11]
Table 2: In Vivo Efficacy in Orthotopic Glioma Model (TRKA G598R/G670A)
| Treatment Group | Dose | Median Survival (days) | P-value vs. This compound |
| This compound | 15 mg/kg | 104 | - |
| Repotrectinib | 15 mg/kg | 66.5 | < 0.05 |
| Selitrectinib | 30 mg/kg | 41.5 | < 0.05 |
Data from a study published in the British Journal of Cancer.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRK signaling pathway, the mechanism of Larotrectinib resistance, and a general workflow for evaluating TRK inhibitors.
Caption: Simplified TRK signaling pathway in NTRK fusion-positive cancers.
Caption: Mechanism of Larotrectinib resistance and this compound action.
Caption: General experimental workflow for evaluating novel TRK inhibitors.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, based on published literature[6][11][12][16], the methodologies for the key experiments cited can be summarized as follows:
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against wild-type and mutant TRK kinases.
-
Methodology: Recombinant TRKA, TRKB, and TRKC proteins (wild-type and mutant versions) are used. The kinase activity is measured in the presence of varying concentrations of the inhibitor (e.g., this compound, Larotrectinib). The assay typically measures the phosphorylation of a substrate using methods like radiometric assays (³³P-ATP) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™). The IC50 value is calculated from the dose-response curve.
2. Cell Viability Assays:
-
Objective: To assess the effect of the inhibitors on the proliferation and survival of cancer cells harboring NTRK fusions.
-
Methodology: Human primary cancer cell lines or engineered cell lines (e.g., Ba/F3) expressing specific NTRK fusions (wild-type or with resistance mutations) are cultured. The cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using assays such as CellTiter-Glo® (which measures ATP levels) or MTT assays. The results are used to determine the GI50 (concentration for 50% growth inhibition).
3. Western Blot Analysis:
-
Objective: To confirm the on-target activity of the inhibitors by assessing the phosphorylation status of TRK and its downstream signaling proteins.
-
Methodology: NTRK fusion-positive cells are treated with the inhibitors for a short period (e.g., 2-4 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies against phosphorylated TRK (p-TRK), total TRK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. The levels of protein phosphorylation are visualized to assess the degree of pathway inhibition.
4. In Vivo Xenograft Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with human or murine cancer cells harboring NTRK fusions (wild-type or mutant). Once tumors reach a certain volume (e.g., 150 mm³), the mice are randomized into treatment and control groups. The treatment groups receive the inhibitors orally (e.g., twice daily, BID) at specified doses. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis.[12]
5. Orthotopic Brain Tumor Models:
-
Objective: To specifically assess the efficacy of inhibitors against intracranial tumors.
-
Methodology: Cancer cells expressing NTRK fusions are stereotactically injected directly into the brains of immunocompromised mice. Treatment with the inhibitors is initiated, and the primary endpoint is typically overall survival. This model is crucial for evaluating the intracranial activity of brain-penetrant inhibitors like this compound.[7][11]
6. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors, including their ability to cross the blood-brain barrier.
-
Methodology: The inhibitor is administered to animals (e.g., rats) via a single oral dose. At various time points after administration, blood and brain tissue samples are collected. The concentration of the drug in the plasma and brain is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). The brain-to-plasma concentration ratio is calculated to assess brain penetration.[15]
Conclusion
This compound represents a significant advancement in the treatment of NTRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation inhibitors like Larotrectinib. Its potent and broad activity against common on-target resistance mutations, coupled with superior in vivo efficacy and enhanced intracranial activity, positions it as a promising therapeutic option.[6][7][11] The ongoing clinical development of this compound will be crucial in defining its role in the evolving landscape of precision oncology for NTRK fusion-positive malignancies.[14][15]
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. onclive.com [onclive.com]
- 15. onclive.com [onclive.com]
- 16. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
Zurletrectinib Demonstrates Potent Intracranial Activity, Outperforming Predecessors in Preclinical Models
Zurletrectinib, a next-generation pan-TRK inhibitor, shows significantly enhanced brain penetration and robust antitumor efficacy in intracranial tumor models when compared to first and other next-generation TRK inhibitors.[1][2][3] These findings position this compound as a promising therapeutic agent for patients with NTRK fusion-positive solid tumors, including those with central nervous system (CNS) metastases.
NTRK gene fusions are oncogenic drivers in a variety of adult and pediatric solid tumors.[4] While first-generation TRK inhibitors like Larotrectinib have shown efficacy, acquired resistance and limited intracranial activity in some patients present clinical challenges.[2][5] Next-generation inhibitors, including this compound, Selitrectinib, and Repotrectinib, have been developed to address these limitations.[2][5]
Superior Brain Penetration and Intracranial Efficacy
Preclinical studies have consistently highlighted this compound's superior ability to cross the blood-brain barrier.[1][3] In rodent models, this compound achieved higher brain-to-plasma concentration ratios compared to both Selitrectinib and Repotrectinib, indicating more efficient delivery to the CNS.[1] This enhanced penetration translates to significant survival benefits in orthotopic glioma models harboring TRK-resistant mutations.[2][5][6]
| Drug | Brain/Plasma Ratio (2 hours post-administration) | Median Survival in Orthotopic Glioma Model (days) | Reference |
| This compound | 15.5% | 104 | [1][2][5][6] |
| Repotrectinib | 10.2% | 66.5 | [1][2][5][6] |
| Selitrectinib | 6.17% | 41.5 | [1][2][5][6] |
Clinical data from a Phase 1/2 trial further supports this compound's intracranial activity, with two out of three patients with brain metastases achieving an intracerebral response.[7] The overall objective response rate (ORR) in pediatric and adolescent patients with NTRK/ROS1-altered solid tumors was reported to be 90%.[7][8]
Overcoming Resistance to First-Generation Inhibitors
A key advantage of next-generation TRK inhibitors is their activity against mutations that confer resistance to first-generation agents.[5] this compound has demonstrated potent activity against a wide range of TRK resistance mutations, including the common solvent front and xDFG mutations.[5][9] In preclinical models, this compound was more active against the majority of tested TRK inhibitor resistance mutations compared to Larotrectinib, Selitrectinib, and Repotrectinib.[10][11]
Mechanism of Action: Targeting the TRK Signaling Pathway
This compound is a potent inhibitor of TRKA, TRKB, and TRKC kinases.[5][6] In tumors with NTRK gene fusions, the resulting chimeric proteins lead to constitutive activation of the TRK signaling pathway, promoting cell proliferation and survival. This compound binds to the ATP-binding pocket of the TRK kinase domain, blocking downstream signaling.[10]
Experimental Protocols
The validation of this compound's intracranial activity involved a series of preclinical and clinical investigations.
In Vitro Kinase and Cell-Based Assays: The inhibitory activity of this compound against wild-type and mutated TRK kinases was determined using in vitro kinase assays.[2][10][11] Cell viability and clonogenic assays were performed on cancer cell lines harboring NTRK fusions to assess the drug's cellular potency.[2][10][11] Western blotting was used to confirm the inhibition of downstream TRK signaling pathways.[2]
In Vivo Animal Models: The antitumor efficacy of this compound was evaluated in subcutaneous xenograft models derived from NTRK fusion-positive cancer cells.[1][3][5] To specifically assess intracranial activity, orthotopic glioma models were established by implanting tumor cells with TRK mutations into the brains of mice.[2][5][6] Survival was a primary endpoint in these studies.
Pharmacokinetic Studies: To quantify brain penetration, the concentrations of this compound and comparator drugs were measured in the plasma and brain tissue of rats at various time points after oral administration.[1][10]
Clinical Trials: A Phase 1/2 clinical trial (NCT04685226) is evaluating the safety and efficacy of this compound in pediatric and adolescent patients with advanced solid tumors harboring NTRK/ROS1 alterations.[7][8] Endpoints include objective response rate (ORR), duration of response, progression-free survival, and intracranial response in patients with CNS metastases.[7]
Conclusion
The comprehensive preclinical and emerging clinical data strongly support the potent intracranial activity of this compound. Its ability to effectively penetrate the blood-brain barrier and overcome resistance to earlier-generation TRK inhibitors makes it a highly promising therapeutic option for patients with NTRK fusion-positive cancers, particularly those with or at risk of developing brain metastases. Ongoing clinical trials will further delineate its role in the treatment landscape for these patients.
References
- 1. onclive.com [onclive.com]
- 2. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]
- 4. InnoCare to commence trial of this compound in paediatric population [clinicaltrialsarena.com]
- 5. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Latest Data of InnoCare's this compound Orally Presented [globenewswire.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Zurletrectinib and Other TRK Inhibitors
For researchers, scientists, and drug development professionals, the emergence of acquired resistance to targeted therapies is a critical challenge. In the landscape of TRK inhibitors, a new generation of drugs is being developed to overcome these resistance mechanisms. This guide provides a detailed comparison of the cross-resistance profiles of Zurletrectinib and other prominent TRK inhibitors, supported by available experimental data and methodologies.
Tropomyosin receptor kinase (TRK) inhibitors have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions. However, the development of resistance, primarily through on-target mutations in the TRK kinase domain or activation of off-target bypass pathways, can limit long-term clinical benefit. This has spurred the development of next-generation inhibitors designed to address these challenges. This compound is a novel, next-generation TRK inhibitor that has demonstrated potent activity against a wide range of resistance mutations.
Cross-Resistance Profiles of TRK Inhibitors
The effectiveness of different TRK inhibitors varies against specific resistance mutations. First-generation inhibitors like larotrectinib and entrectinib are susceptible to mutations in the solvent front, gatekeeper, and xDFG motif regions of the TRK kinase domain.[1][2] Next-generation inhibitors, including selitrectinib and repotrectinib, were designed to overcome some of these mutations, particularly those in the solvent front.[3][4] However, resistance to these agents can still emerge, often through xDFG mutations or complex compound mutations.[4][5]
This compound has shown broader and more potent activity against a panel of TRK resistance mutations compared to other first and next-generation inhibitors.[6][7][8] Preclinical data indicates that this compound is more active against 13 out of 18 tested TRK inhibitor resistance mutations.[7][9]
Below is a summary of the inhibitory activity of various TRK inhibitors against wild-type and mutant TRK kinases.
| Target | This compound IC50 (nM) | Repotrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) |
| Wild-Type TRK | Potent | Potent | Potent | Potent | Potent |
| Solvent Front Mutations | |||||
| TRKC G623R | N/A | 2 | 27 | 6,940 | N/A |
| TRKA G595R | Active[6] | Active[10] | Active[4] | Resistant[11] | Resistant[11] |
| Gatekeeper Mutations | |||||
| TRKC F617I | N/A | <0.2 | 52 | 4,330 | N/A |
| TRKA F589L | N/A | Active[12] | Active | Resistant[1] | N/A |
| xDFG Motif Mutations | |||||
| TRKA G667C | Active[6] | Less Potent[13] | Less Potent[13] | Resistant[11] | Resistant[11] |
| Compound Mutations | |||||
| TRKA G598R/G670A | Active[6] | Less Active than this compound[6] | Less Active than this compound[6] | N/A | N/A |
Note: "N/A" indicates that specific quantitative data was not available in the provided search results. "Active" and "Resistant" are based on qualitative descriptions in the sources.
Mechanisms of Resistance to TRK Inhibitors
Resistance to TRK inhibitors can be broadly categorized into two main types: on-target and off-target mechanisms.
On-Target Resistance
On-target resistance arises from mutations within the NTRK gene itself, specifically in the kinase domain. These mutations can sterically hinder the binding of the inhibitor or alter the conformation of the kinase domain.[1][2] The most common on-target resistance mutations occur in three key regions:
-
Solvent Front: Mutations in this region, such as NTRK1 G595R and NTRK3 G623R, are the most frequently observed mechanism of resistance to first-generation TRK inhibitors.[1][14]
-
Gatekeeper Residue: Mutations at this position, like NTRK1 F589L, can also prevent effective drug binding.[1]
-
xDFG Motif: Alterations in this motif, for example NTRK1 G667C, can confer resistance to both first- and some second-generation inhibitors.[5][11]
Off-Target Resistance
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling.[1] This can occur through genomic alterations in other oncogenes. Common bypass pathways include:
-
MAPK Pathway Activation: Mutations in genes such as KRAS and BRAF can lead to the activation of the MAPK pathway, driving tumor growth independently of TRK signaling.[15][16][17]
-
MET Amplification: Increased signaling through the MET receptor tyrosine kinase is another identified mechanism of off-target resistance.[14]
On-target and off-target resistance mechanisms to TRK inhibitors.
Experimental Protocols
The evaluation of TRK inhibitor cross-resistance profiles typically involves a series of in vitro and in vivo experiments.
In Vitro Kinase and Cell-Based Assays
-
Generation of Resistant Cell Lines: Parental cancer cell lines harboring NTRK fusions (e.g., KM12 colorectal cancer cells) are exposed to escalating doses of a TRK inhibitor to select for resistant clones.[11]
-
Molecular Profiling: The genomic DNA of resistant cell lines is analyzed using next-generation sequencing (NGS) to identify mutations in the NTRK kinase domain or in genes associated with bypass signaling pathways.[11]
-
Engineered Cell Line Models: Cell lines, such as Ba/F3, are engineered to express specific wild-type or mutant NTRK fusion proteins.[12]
-
Anti-proliferative Activity Assays: The potency of various TRK inhibitors is determined by measuring their half-maximal inhibitory concentration (IC50) in these engineered cell lines. This is typically done using cell viability assays (e.g., CellTiter-Glo).[12]
-
Biochemical Assays: The inhibitory activity of compounds against purified TRK kinase domains (wild-type and mutant) can also be assessed in biochemical assays to determine the IC50 values.[7]
In Vivo Xenograft Models
-
Patient-Derived Xenografts (PDX): Tumor tissue from a patient before treatment is implanted into immunocompromised mice. These "avatar" models can then be treated with the same drug regimen as the patient to study the development of resistance in vivo.[11]
-
Cell Line-Derived Xenografts: Cancer cell lines (parental or with engineered resistance mutations) are implanted into mice to create xenograft tumor models.
-
Efficacy Studies: Once tumors are established, mice are treated with different TRK inhibitors. Tumor volume is measured regularly to assess the anti-tumor efficacy of the drugs.[6][8] In studies involving brain metastases, orthotopic glioma xenograft models are used, and survival is a key endpoint.[6][9]
-
Pharmacokinetic Studies: The ability of inhibitors to cross the blood-brain barrier is assessed through pharmacokinetic studies in animal models, such as rats.[6][8]
Workflow for evaluating TRK inhibitor cross-resistance.
Conclusion
The landscape of TRK inhibitor therapy is continually evolving to counteract the emergence of drug resistance. While first-generation inhibitors have demonstrated significant clinical benefit, their efficacy is limited by on-target mutations. Next-generation inhibitors like selitrectinib and repotrectinib offer improved activity against some of these mutations. This compound stands out as a highly potent next-generation inhibitor with a broader coverage of resistance mutations and enhanced central nervous system activity, positioning it as a promising therapeutic option for patients with TRK fusion-positive cancers who have developed resistance to prior TRK-directed therapies.[6][8] The ongoing clinical evaluation of this compound will further delineate its role in the management of these cancers.[18][19][20]
References
- 1. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 7. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. British Journal of Cancer: this compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation agents [businesswire.com]
- 9. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Resistance to TRK inhibition mediated by convergent MAPK pathway activation. [vivo.weill.cornell.edu]
- 17. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. InnoCare Announces the Acceptance of New Drug Application for pan-TRK Inhibitor this compound in China | INNOCARE [innocarepharma.com]
- 20. ascopubs.org [ascopubs.org]
Zurletrectinib: A Potent Next-Generation TRK Inhibitor Outperforming Predecessors Against Resistance Mutations
For Immediate Release
BEIJING – Zurletrectinib (ICP-723), a novel, next-generation pan-TRK inhibitor, demonstrates superior potency and intracranial activity compared to existing first and second-generation TRK inhibitors, particularly against a wide range of clinically relevant resistance mutations. This comprehensive analysis provides a head-to-head comparison of this compound with established TRK inhibitors, including Larotrectinib, Entrectinib, Selitrectinib, and Repotrectinib, supported by preclinical and clinical data.
Developed by InnoCare Pharma, this compound is emerging as a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including those who have developed resistance to prior TRK inhibitor therapies.[1][2] Clinical trial data has shown a remarkable objective response rate (ORR) of 80-90% in adult patients with NTRK gene fusion-positive cancers.[2][3]
In Vitro Potency: A Clear Advantage for this compound
In vitro kinase and cell-based assays reveal that while this compound displays similar high potency against wild-type TRKA, TRKB, and TRKC kinases as other TRK inhibitors, it is significantly more active against a majority of tested TRK inhibitor resistance mutations.[4][5] Computational modeling suggests this enhanced activity is due to an augmented binding affinity of this compound for TRK kinases.
Below is a summary of the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency of this compound against various mutations compared to other leading TRK inhibitors.
| Target | This compound IC50 (nM) | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Selitrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| Wild-Type TRKA | <1 | 5-11 | 1-5 | 1.8-3.9 | <0.2 |
| Wild-Type TRKB | <1 | 5-11 | 1-5 | 1.8-3.9 | <0.2 |
| Wild-Type TRKC | <1 | 5-11 | 1-5 | 1.8-3.9 | <0.2 |
| TRKA G595R (Solvent Front) | Potent | >600 | >400-fold decrease | 2-10 | 3-4 |
| TRKC G623R (Solvent Front) | Potent | >600 | >400-fold decrease | 2-10 | Potent |
| TRKA F589L (Gatekeeper) | Potent | >600 | <0.2–60.4 | Potent | Potent |
| TRKA G667C (xDFG) | Potent | >1500 | 138–876 | 124–341 | 14.6–67.6 |
Note: Data compiled from multiple sources.[3][4][6][7][8][9] Specific IC50 values can vary based on the assay conditions.
Clinical Efficacy: High Response Rates in TRK Fusion-Positive Cancers
The potent preclinical profile of this compound translates into significant clinical activity. Data from ongoing clinical trials (NCT04685226, NCT05745623) have demonstrated high and durable responses in patients with NTRK fusion-positive solid tumors.
| Inhibitor | Key Clinical Trial(s) | Objective Response Rate (ORR) | Noteworthy Findings |
| This compound | NCT04685226, NCT05745623 | 83.7% (adults) | High intracranial ORR (66.7%); effective in patients resistant to first-generation inhibitors.[1] |
| Larotrectinib | LOXO-TRK-14001, SCOUT, NAVIGATE | 75-80% | First tissue-agnostic approval for TRK fusion cancers.[10] |
| Entrectinib | STARTRK-2, STARTRK-1, ALKA-372-001 | 57% (NTRK fusion-positive) | Also inhibits ROS1 and ALK; demonstrated intracranial activity.[3] |
| Selitrectinib | Phase I/II (LOXO-195) | 45% (in patients with TRK mutations) | Specifically designed to overcome resistance to first-generation inhibitors.[3] |
| Repotrectinib | TRIDENT-1 | 50% (in TRK inhibitor pre-treated) | Active against both TRK and ROS1 fusions, including resistance mutations.[3] |
Superior Intracranial Activity
A critical advantage of this compound is its enhanced ability to penetrate the central nervous system (CNS). Preclinical studies in rats demonstrated significantly higher brain-to-plasma ratios for this compound compared to Selitrectinib and Repotrectinib.[2] This superior brain penetration translates to improved efficacy in treating brain metastases, a common challenge in NTRK fusion-positive cancers. In an orthotopic mouse glioma xenograft model with TRKA resistance mutations, this compound significantly improved median survival to 104 days, compared to 66.5 days for Repotrectinib and 41.5 days for Selitrectinib.[1][11]
Experimental Protocols
The data presented in this guide are supported by established experimental methodologies.
In Vitro Kinase Assay
The inhibitory activity of the compounds against TRK kinases is determined using an in vitro kinase assay. Recombinant TRK kinase domains (wild-type and mutant) are incubated with the test compound at varying concentrations and a substrate in a buffer solution containing ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ADP-Glo™ Kinase Assay, which measures ADP formation as a luminescent signal. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated from the dose-response curve.
Cellular Proliferation Assay
To assess the anti-proliferative effects of the inhibitors, cancer cell lines harboring specific NTRK gene fusions are utilized. These cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period, typically 72 hours. Cell viability is then measured using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which quantify the number of viable cells. The IC50 value for cell proliferation is determined from the resulting dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo efficacy of the TRK inhibitors is evaluated using tumor xenograft models. Human cancer cells with defined NTRK fusions are subcutaneously implanted into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the TRK inhibitor, administered orally at a specified dose and schedule. Tumor volume and body weight are monitored regularly. The antitumor efficacy is determined by comparing the tumor growth inhibition in the treated group to the vehicle-treated control group. For intracranial studies, tumor cells are implanted into the brains of the mice, and survival is the primary endpoint.
Visualizing the Landscape of TRK Inhibition
To further illustrate the context of this compound's advantages, the following diagrams visualize the TRK signaling pathway, a typical experimental workflow, and the hierarchical relationship of TRK inhibitors.
Caption: Simplified TRK Signaling Pathway.
Caption: TRK Inhibitor Development Workflow.
References
- 1. This compound: Advanced TRK Inhibitor Effective Against NTRK Fusion-Positive Tumors with On-Target Resistance [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How selecting best therapy for metastatic NTRK fusion-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. businesswire.com [businesswire.com]
Safety Operating Guide
Navigating the Disposal of Zurletrectinib: A Guide for Laboratory Professionals
Providing essential guidance for the safe and compliant disposal of the investigational tyrosine kinase inhibitor, Zurletrectinib, this document outlines a comprehensive operational plan for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for the disposal of hazardous pharmaceutical waste and should be supplemented by any specific instructions provided in the manufacturer's safety data sheet (SDS) or by institutional and local environmental health and safety (EHS) guidelines.
This compound is identified as a potent, orally bioavailable, selective pan-tropomyosin-related-kinase (TRK) inhibitor with potential antineoplastic activity.[1][2] As an investigational drug, specific disposal protocols are often not widely published. However, due to its cytotoxic potential, it must be handled and disposed of as a hazardous chemical.[3][4]
Core Principles of this compound Disposal
The primary objective when disposing of this compound and related materials is to minimize occupational exposure and environmental contamination.[4][5] This involves proper segregation, containment, labeling, and transfer of waste to a licensed hazardous waste vendor for incineration.[6][7][8] Flushing down the drain or disposal in regular trash is strictly prohibited for such potent compounds.[8][9][10]
Step-by-Step Disposal Protocol
-
Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations and may have established procedures for disposing of investigational drugs.[6]
-
Waste Segregation: Properly segregate all waste contaminated with this compound at the point of generation. This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[3][8][11]
-
Containment and Labeling:
-
Solid Waste: Place items such as contaminated gloves, gowns, bench paper, and empty vials into a designated hazardous waste container, often a yellow or black bin lined with a specific colored bag as per institutional policy.[8]
-
Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Hazardous - Incinerate Only" or with a cytotoxic symbol.[3][7]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by EHS.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste," the name "this compound," and the appropriate hazard symbols.[11]
-
-
Decontamination of Work Surfaces: After handling this compound, decontaminate all work surfaces. The cleaning materials used for decontamination must also be disposed of as hazardous waste.
-
Waste Storage and Pickup: Store the sealed and labeled hazardous waste containers in a designated, secure area with restricted access until they are collected by a licensed hazardous waste disposal vendor arranged through your EHS department.[6]
Quantitative Data Summary for Waste Management
While specific quantitative data for this compound disposal is not available, the following table provides a general framework for waste segregation based on common laboratory practices for hazardous drugs.
| Waste Category | Description | Container Type | Disposal Method |
| Trace Contaminated Solids | Gloves, gowns, bench paper, empty vials with less than 3% of the original volume remaining. | Labeled, leak-proof container (e.g., yellow bag in a bin) | Incineration |
| Bulk Contaminated Solids | Unused or expired this compound, grossly contaminated items. | Labeled, leak-proof container (e.g., black bin) | Incineration |
| Contaminated Sharps | Needles, syringes, scalpels, etc., used in the handling of this compound. | Puncture-resistant sharps container with a cytotoxic label. | Incineration |
| Contaminated Liquids | Solutions containing this compound, solvent rinses. | Sealed, compatible hazardous waste container. | Incineration |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. The responsibility for safe and compliant waste disposal lies with the individual researcher and their institution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C19H19F2N7O2 | CID 156371488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. onclive.com [onclive.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. oncolink.org [oncolink.org]
- 11. Pardon Our Interruption [rltinstitute.novartis.com]
Essential Safety and Logistical Information for Handling Zurletrectinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of Zurletrectinib, a potent tyrosine kinase inhibitor. Given its classification as a potent antineoplastic agent, stringent safety protocols are paramount to minimize exposure and ensure a safe laboratory environment.[1] Adherence to these guidelines is essential for all personnel involved in the research and development of this compound.
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the handler and the potent compound. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary method of exposure control. PPE should be used as a secondary protective measure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols of the compound. |
| Lab Coat | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. A solid front provides better protection than a standard buttoned lab coat. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powdered form of the compound outside of a contained space to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to maintaining a safe working environment. The following workflow outlines the key steps for personnel.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. As an investigational drug, it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, lab coats, shoe covers), contaminated consumables (pipette tips, vials, etc.), and any unused this compound powder should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous waste.
Labeling and Storage:
All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Antineoplastic"). The containers should be stored in a secure, designated satellite accumulation area until they are collected by a licensed hazardous waste disposal company.
Final Disposal:
The final disposal of this compound waste must be conducted by a certified hazardous waste management company, typically through high-temperature incineration. This ensures the complete destruction of the potent compound.
Personal Protective Equipment (PPE) Donning and Doffing Procedures
Correctly putting on and taking off PPE is as important as the equipment itself to prevent contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
